molecular formula C23H36N4O4 B15555196 Aspochracin

Aspochracin

货号: B15555196
分子量: 432.6 g/mol
InChI 键: JBIZFCHJQXSVKL-WTAPOLBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aspochracin is a useful research compound. Its molecular formula is C23H36N4O4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H36N4O4

分子量

432.6 g/mol

IUPAC 名称

(2E,4E,6E)-N-(3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl)octa-2,4,6-trienamide

InChI

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+

InChI 键

JBIZFCHJQXSVKL-WTAPOLBCSA-N

产品来源

United States

Foundational & Exploratory

The Chemical Architecture of Aspochracin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochracin, a metabolite produced by the fungus Aspergillus ochraceus, is a compound of interest due to its notable insecticidal properties. This technical guide provides a detailed overview of its chemical structure, biological activity, and the methodologies involved in its study.

Chemical Identity and Structure

This compound is a non-proteogenic cyclotripeptide.[1] Its unique structure is composed of three amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A key feature of its architecture is the cyclization, which occurs through the delta (δ) amino group of the L-ornithine residue, rather than the more common alpha (α) amino group.[1] The α-amino group of ornithine is acylated with an octatrienoic acid side chain.[1][2][3] This triene-containing side chain is crucial for its biological activity; its reduction to hexahydrothis compound results in a complete loss of insecticidal effects.[2]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Figure 1: 2D Chemical Structure of this compound

Physicochemical and Biological Data

The known quantitative data for this compound is summarized in the table below. While its insecticidal properties are established, its broader pharmacological profile remains largely unexplored, and it is reported to be non-toxic to mammalian cell lines.[1]

PropertyValueReference
Molecular Formula C₂₄H₃₆N₄O₄[1] (Implied)
Molecular Weight 444.57 g/mol [1] (Calculated)
Appearance Pale-yellow powder[3][4]
Solubility Soluble in ethanol, methanol, DMF, DMSO[1]
Biological Activity Insecticidal[2][3][4][5]
Insecticidal Metric Minimal effective concentration of 17 µg/g (by injection) on silkworm and fall webworm larvae, causing paralysis.[3][4]

Experimental Protocols

Isolation and Purification of this compound

The original isolation of this compound from the culture filtrate of Aspergillus ochraceus provides a foundational methodology for obtaining this metabolite.[5] A generalized protocol based on common practices for fungal natural products is outlined below.[3][4]

  • Fungal Cultivation : Aspergillus ochraceus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction : The culture filtrate or mycelial mass is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to partition the metabolites from the aqueous medium.[3][4]

  • Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to column chromatography, commonly using silica (B1680970) gel as the stationary phase.[3][4]

  • Elution : A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute fractions with increasing polarity.

  • Fraction Analysis : Fractions are analyzed using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification : Fractions containing this compound are pooled and may undergo further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The determination of this compound's complex structure involves a combination of spectroscopic and chemical methods.[3][4][5][6]

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and identify the individual amino acid residues and the fatty acid side chain.

  • Chemical Degradation : Acid hydrolysis of this compound breaks the peptide bonds, releasing the constituent amino acids, which can then be identified by comparison with authentic standards using chromatographic methods.

  • Chiral Analysis : To determine the stereochemistry (L or D configuration) of the amino acid residues.

Biosynthesis Pathway

This compound is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes. Instead, it is assembled by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). While the specific gene cluster for this compound biosynthesis has not been fully detailed, the general workflow for NRPS-mediated synthesis provides a logical framework for its formation.

The diagram below illustrates a generalized workflow for the synthesis of a cyclotripeptide like this compound via an NRPS enzyme complex.

NRPS_Workflow cluster_initiation Initiation cluster_elongation1 Elongation Step 1 cluster_elongation2 Elongation Step 2 cluster_termination Termination & Modification A_Domain1 A-Domain 1 (Selects Ornithine) PCP1 PCP Domain 1 A_Domain1->PCP1 Adenylates & loads Ornithine A_Domain2 A-Domain 2 (Selects N-Me-Valine) C_Domain1 C-Domain 1 PCP1->C_Domain1 Presents Orn PCP2 PCP Domain 2 A_Domain2->PCP2 Adenylates & loads N-Me-Valine A_Domain3 A-Domain 3 (Selects N-Me-Alanine) PCP2->C_Domain1 Presents N-Me-Val C_Domain2 C-Domain 2 PCP2->C_Domain2 Presents Dipeptide C_Domain1->PCP2 Forms Peptide Bond (Dipeptide on PCP2) PCP3 PCP Domain 3 A_Domain3->PCP3 Adenylates & loads N-Me-Alanine TE_Domain TE-Domain (Thioesterase) PCP3->C_Domain2 Presents N-Me-Ala PCP3->TE_Domain Presents Linear Tripeptide C_Domain2->PCP3 Forms Peptide Bond (Tripeptide on PCP3) Acyl_Transferase Acyltransferase TE_Domain->Acyl_Transferase Cyclizes via δ-amino group Final_Product This compound Acyl_Transferase->Final_Product Attaches Octatrienoic Acid to α-amino group

Figure 2: Generalized NRPS Workflow for this compound Biosynthesis

This process involves:

  • Initiation : Adenylation (A) domains select specific amino acids (in this case, Ornithine, N-methyl-Valine, and N-methyl-Alanine) and activate them.

  • Elongation : The activated amino acids are loaded onto Peptidyl Carrier Protein (PCP) domains. Condensation (C) domains then catalyze the formation of peptide bonds between the amino acids on adjacent PCP domains, elongating the peptide chain.

  • Termination : Finally, a Thioesterase (TE) domain releases the completed linear peptide. In the case of this compound, this domain catalyzes the intramolecular cyclization via the δ-amino group of ornithine. A separate enzymatic step, likely involving an acyltransferase, attaches the octatrienoic acid side chain to the free α-amino group.

References

The Production of Aspochracin by Aspergillus ochraceus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Biosynthesis, Fermentation, and Biological Activity for Drug Development Professionals

Introduction

Aspergillus ochraceus, a filamentous fungus found ubiquitously in the environment, is a known producer of a diverse array of secondary metabolites. Among these is aspochracin (B153754), a cyclotripeptide with notable insecticidal properties.[1][2] This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical nature, biosynthetic pathway, methods for production and purification, and biological activities, with a focus on quantitative data and detailed experimental protocols.

This compound is a cyclic peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.[1][3] Its unique structure and biological activity make it a molecule of interest for potential applications in agriculture and pharmacology. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by its cyclic tripeptide core and a polyunsaturated fatty acid side chain. The precise stereochemistry and connectivity of its constituent amino acids and the octatrienoic acid are crucial for its biological function. The structure has been elucidated using chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is believed to follow the canonical pathway for non-ribosomal peptides. This process is orchestrated by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3][5] While the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified in the literature, a putative pathway can be inferred based on the well-characterized biosynthesis of other fungal non-ribosomal peptides.[1][5][6]

The proposed biosynthetic pathway involves the following key steps:

  • Amino Acid Adenylation: The constituent amino acids (L-alanine, L-valine, and L-ornithine) are activated to their adenylated forms by the adenylation (A) domains of the NRPS.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains.

  • N-methylation: The N-methylation of L-alanine and L-valine is catalyzed by embedded methyltransferase (M) domains within the NRPS.

  • Peptide Bond Formation: The condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.

  • Acylation: The octatrienoic acid side chain, likely synthesized via a separate polyketide synthase (PKS) pathway, is attached to the δ-amino group of the ornithine residue.

  • Cyclization and Release: A terminal condensation-like (C) or thioesterase (TE) domain catalyzes the cyclization of the linear tripeptide and its release from the NRPS enzyme.

aspochracin_biosynthesis Hypothetical Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Modules L-Alanine L-Alanine module1 Module 1 (Ala) A T M C L-Alanine->module1:f1 L-Valine L-Valine module2 Module 2 (Val) A T M C L-Valine->module2:f1 L-Ornithine L-Ornithine module3 Module 3 (Orn) A T C L-Ornithine->module3:f1 Octatrienoyl-CoA Octatrienoyl-CoA Linear Tripeptide Linear Tripeptide Octatrienoyl-CoA->Linear Tripeptide Acylation module1:f4->module2:f0 Peptide bond formation module2:f4->module3:f0 Peptide bond formation module3:f3->Linear Tripeptide Chain elongation This compound This compound Linear Tripeptide->this compound Cyclization & Release

Hypothetical biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of this compound, like other fungal secondary metabolites, is likely to be tightly regulated by a complex network of signaling pathways in response to environmental cues such as nutrient availability, pH, and temperature.[7] While specific regulatory mechanisms for this compound are not yet elucidated, general principles of secondary metabolism regulation in Aspergillus suggest the involvement of global regulators and pathway-specific transcription factors.

regulation_pathway Generalized Regulatory Network for Secondary Metabolism pH Stress pH Stress Global Regulators (e.g., LaeA, VeA) Global Regulators (e.g., LaeA, VeA) pH Stress->Global Regulators (e.g., LaeA, VeA) Oxidative Stress Oxidative Stress Oxidative Stress->Global Regulators (e.g., LaeA, VeA) Pathway-Specific TF Pathway-Specific TF Global Regulators (e.g., LaeA, VeA)->Pathway-Specific TF This compound BGC This compound BGC Pathway-Specific TF->this compound BGC Activation This compound Production This compound Production This compound BGC->this compound Production

Generalized regulatory network for secondary metabolism.

Experimental Protocols

Detailed, optimized protocols for the production of this compound are not extensively published. However, based on methods for other secondary metabolites from Aspergillus ochraceus and related fungi, the following protocols for fermentation, extraction, and purification can be serve as a starting point for optimization.[8][9][10]

Fermentation

Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed for the production of secondary metabolites from Aspergillus ochraceus.[9][10][11]

Solid-State Fermentation (SSF) Protocol:

  • Substrate Preparation: A solid substrate such as rice, wheat bran, or a mixture thereof is autoclaved in a suitable fermentation vessel (e.g., flasks or trays).

  • Inoculation: A spore suspension of Aspergillus ochraceus (typically 10⁶-10⁷ spores/mL) is inoculated onto the sterile substrate.

  • Incubation: The inoculated substrate is incubated at a controlled temperature (e.g., 25-30°C) and humidity for a period of 7-14 days.

  • Harvesting: After the incubation period, the fungal biomass and substrate are harvested for extraction.

Submerged Fermentation (SmF) Protocol:

  • Medium Preparation: A liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth, is prepared and sterilized in shake flasks.

  • Inoculation: The sterile medium is inoculated with a spore suspension or a pre-culture of Aspergillus ochraceus.

  • Incubation: The flasks are incubated on a rotary shaker (e.g., 150-200 rpm) at 25-30°C for 7-10 days.

  • Harvesting: The culture broth is separated from the mycelium by filtration or centrifugation. The filtrate and/or mycelial extract can then be used for purification.

Extraction and Purification

The following is a general workflow for the extraction and purification of this compound from fungal cultures.

extraction_purification_workflow General Workflow for this compound Extraction and Purification start Fermentation Culture (Broth or Solid Substrate) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica (B1680970) Gel Chromatography (Gradient Elution) crude_extract->silica_gel fraction_collection Fraction Collection & Bioassay silica_gel->fraction_collection active_fractions Bioactive Fractions fraction_collection->active_fractions sephadex_lh20 Size-Exclusion Chromatography (Sephadex LH-20) active_fractions->sephadex_lh20 hplc Preparative HPLC (Reversed-Phase) sephadex_lh20->hplc pure_this compound Pure this compound hplc->pure_this compound

General workflow for this compound extraction and purification.

Detailed Extraction and Purification Protocol:

  • Extraction: The harvested fermentation material (solid substrate or liquid culture filtrate) is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297).

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

  • Bioassay-Guided Fractionation: Fractions are collected and screened for insecticidal, antimicrobial, or cytotoxic activity to identify those containing this compound.

  • Further Purification: Bioactive fractions are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain pure this compound.

  • Characterization: The purity and identity of this compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]

Biological Activities and Quantitative Data

This compound is primarily known for its insecticidal activity.[1][2] However, many fungal secondary metabolites exhibit a broad range of biological effects. Further screening of this compound for antimicrobial and cytotoxic activities is warranted.

Table 1: Known and Potential Biological Activities of this compound

ActivityTarget Organism/Cell LineQuantitative DataReference
InsecticidalSilkworm, Fall webwormMinimal concentration: 17 µg/g[3]
AntimicrobialData not availableMIC values to be determined
CytotoxicData not availableIC₅₀ values to be determined

Table 2: Representative Antimicrobial Activity of Other Aspergillus Metabolites

CompoundSource OrganismTest OrganismMIC (µg/mL)Reference
Aspergiloxathene AAspergillus sp.S. aureus2-16[15]
H. pylori1-4[15]
Asperterphenyllin CA. candidusProteus sp.19[15]
CJ-17,665A. ochraceusS. pyogenes12.5[3]
S. aureus12.5[3]
E. faecalis25[3]

Table 3: Representative Cytotoxic Activity of Other Aspergillus Metabolites

CompoundSource OrganismCell LineIC₅₀ (µM)Reference
Ochrazepine AA. ochraceusU251 (Glioblastoma)3.10-11.32[16]
AspyroneA. ochraceusVarious cancer cells2.54-9.79[16]
CJ-17,665A. ochraceusHeLaIC₉₀ 1.1 µg/mL[3]

Conclusion and Future Directions

This compound from Aspergillus ochraceus represents a promising natural product with demonstrated insecticidal activity. This technical guide has summarized the current understanding of its chemistry, biosynthesis, and production. However, significant knowledge gaps remain. Future research should focus on:

  • Identification and characterization of the this compound biosynthetic gene cluster: This will provide a definitive understanding of its biosynthesis and enable genetic engineering approaches for yield improvement and the production of novel analogues.

  • Optimization of fermentation conditions: A systematic optimization of media components and culture parameters is needed to maximize the production of this compound.

  • Comprehensive biological profiling: A thorough evaluation of this compound's antimicrobial and cytotoxic activities against a broad panel of pathogens and cancer cell lines is required to uncover its full therapeutic potential.

By addressing these research questions, the scientific community can further unlock the potential of this compound as a lead compound for the development of new pharmaceuticals or agrochemicals.

References

Unraveling the Enigma: A Technical Guide to the Hypothesized Biosynthesis of Aspochracin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754), a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus, has garnered significant interest due to its potent insecticidal properties.[1] Structurally, it features a cyclic core of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, acylated at the δ-amino group of ornithine with an (2E,4E,6E)-octa-2,4,6-trienoic acid side chain. While the chemical structure of this compound is well-established, the complete elucidation of its biosynthetic pathway at the genetic and enzymatic level remains an area of active investigation. As of this writing, a dedicated biosynthetic gene cluster (BGC) for this compound has not been definitively characterized in the scientific literature. This guide, therefore, presents a hypothesized biosynthetic pathway for this compound, drawing upon the known principles of nonribosomal peptide and polyketide biosynthesis in fungi, and outlines the experimental methodologies that would be employed for its full elucidation.

Hypothesized this compound Biosynthesis Pathway

Based on the structure of this compound, its biosynthesis is likely orchestrated by a hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) multienzyme complex. Fungal secondary metabolite biosynthesis genes are typically organized in contiguous gene clusters, which include genes for the core synthase enzymes, tailoring enzymes, transporters, and regulatory proteins.[2][3][4]

1. The Nonribosomal Peptide Synthetase (NRPS) Core

The cyclic tripeptide core of this compound is assembled by an NRPS. NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (4'-PPt) arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.

For this compound, the NRPS is predicted to be a three-module enzyme. Additionally, two of the amino acids in this compound are N-methylated, which requires the presence of N-methyltransferase (MT) domains within the respective modules. The biosynthesis likely proceeds as follows:

  • Module 1: Incorporates L-alanine, which is subsequently N-methylated.

  • Module 2: Incorporates L-valine, which is also N-methylated.

  • Module 3: Incorporates L-ornithine.

A terminal Thioesterase (TE) or Cyclization (Cy) domain is responsible for the release and cyclization of the linear tripeptide from the NRPS assembly line.

2. The Polyketide Synthase (PKS) Machinery

The (2E,4E,6E)-octa-2,4,6-trienoic acid side chain is synthesized by a Type I Polyketide Synthase (PKS). Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to generate a polyketide chain. The degree of reduction of the β-keto groups during each condensation cycle determines the final structure of the polyketide. For the highly unsaturated octatrienoic acid of this compound, a minimally reducing PKS is expected.

3. Hybrid NRPS-PKS Assembly and Tailoring

The polyketide chain is likely transferred from the PKS to the δ-amino group of the ornithine residue while it is still attached to the NRPS. This acylation could be catalyzed by a C domain within the ornithine-incorporating module or by a separate acyltransferase enzyme. Following the acylation and cyclization of the peptide core, further tailoring steps, such as oxidation or reduction, might occur, although the known structure of this compound suggests minimal post-assembly modifications.

Visualizing the Hypothesized Pathway and Experimental Workflows

To illustrate the proposed biosynthetic logic and the experimental strategies for its elucidation, the following diagrams are provided in the DOT language for Graphviz.

Hypothesized this compound Biosynthesis Pathway cluster_precursors Precursors cluster_nrps NRPS Assembly cluster_pks PKS Assembly cluster_final_product Final Product L-Alanine L-Alanine NRPS Module 1 (N-Me-Ala) A T C MT Module 2 (N-Me-Val) A T C MT Module 3 (Orn) A T C TE/Cy domain L-Alanine->NRPS L-Valine L-Valine L-Valine->NRPS L-Ornithine L-Ornithine L-Ornithine->NRPS Acetyl-CoA Acetyl-CoA PKS Loading Module KS AT ACP Elongation Modules (x3) KS AT KR DH ACP Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS SAM S-Adenosyl- methionine (SAM) SAM->NRPS This compound This compound NRPS->this compound Cyclization & Release PKS->NRPS Octatrienoyl-S-ACP

Caption: Hypothesized hybrid NRPS-PKS pathway for this compound biosynthesis.

Experimental Workflow for BGC Elucidation cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis cluster_biochemistry Biochemical Characterization Genome_Sequencing A. ochraceus Genome Sequencing BGC_Prediction Bioinformatic BGC Prediction (antiSMASH, SMURF) Genome_Sequencing->BGC_Prediction Gene_Knockout Targeted Gene Knockout (NRPS/PKS genes) BGC_Prediction->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC in a host strain BGC_Prediction->Heterologous_Expression Metabolite_Extraction Metabolite Extraction from WT and Mutants Gene_Knockout->Metabolite_Extraction Heterologous_Expression->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS NMR NMR Spectroscopy LC_MS->NMR Protein_Expression Recombinant Protein Expression and Purification NMR->Protein_Expression Enzyme_Assays In vitro Enzyme Assays Protein_Expression->Enzyme_Assays

Caption: General experimental workflow for the elucidation of a fungal secondary metabolite biosynthetic gene cluster.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway would involve a combination of genomic, genetic, and biochemical approaches. Below are detailed methodologies for key experiments.

1. Identification of the this compound Biosynthetic Gene Cluster

  • Objective: To identify the putative this compound BGC in the genome of A. ochraceus.

  • Methodology:

    • Genome Sequencing: High-quality genomic DNA is extracted from a pure culture of A. ochraceus. The genome is then sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a well-assembled genome.

    • Bioinformatic Analysis: The assembled genome is analyzed using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder). These tools predict the locations of BGCs based on the presence of key synthase genes (NRPS and PKS) and other characteristic biosynthetic genes. The predicted BGCs are then manually inspected for a cluster containing a three-module NRPS (with two MT domains) and a minimally reducing PKS, consistent with the structure of this compound.

2. Functional Characterization of the BGC

  • Objective: To confirm the identified BGC is responsible for this compound biosynthesis.

  • Methodologies:

    • Gene Knockout:

      • A knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target NRPS or PKS gene is constructed using PCR.

      • Protoplasts of A. ochraceus are generated by enzymatic digestion of the fungal cell wall.

      • The knockout cassette is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

      • Transformants are selected on a medium containing the appropriate antibiotic.

      • Successful homologous recombination and gene replacement are confirmed by PCR and Southern blotting.

      • The knockout mutants are cultured, and the culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the absence of this compound production compared to the wild-type strain.

    • Heterologous Expression:

      • The entire putative this compound BGC is cloned from A. ochraceus genomic DNA into an expression vector. This can be achieved through techniques like Gibson assembly or yeast-based homologous recombination.

      • The expression vector is transformed into a well-characterized heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which does not produce this compound.

      • The transformed host is cultured under conditions that induce the expression of the heterologous genes.

      • The culture extract is analyzed by HPLC-MS to detect the production of this compound.

3. Biochemical Characterization of Key Enzymes

  • Objective: To determine the substrate specificity and catalytic activity of the NRPS and PKS enzymes.

  • Methodology:

    • Recombinant Protein Expression and Purification: The genes encoding the NRPS A-domains and the PKS are cloned into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae. The proteins are then expressed, often as fusions with affinity tags (e.g., His-tag), and purified using affinity chromatography.

    • In vitro Enzyme Assays:

      • NRPS Adenylation Domain Specificity: The substrate specificity of the purified A-domains is determined using the ATP-PPi exchange assay. The assay measures the amino acid-dependent formation of radiolabeled ATP from ³²P-labeled pyrophosphate.

      • PKS Activity: The activity of the purified PKS can be assessed by providing the necessary substrates (acetyl-CoA, malonyl-CoA, and NADPH) and analyzing the products by HPLC-MS.

Quantitative Data Presentation

As the this compound biosynthetic gene cluster has not yet been fully elucidated, no specific quantitative data is available in the literature. However, upon successful characterization, the following data would be crucial and should be presented in a structured tabular format for clarity and comparison.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster and their Predicted Functions.

Gene ID Proposed Name Predicted Function Homology (Best Hit)
(e.g., Ao01g01234) aspA Nonribosomal Peptide Synthetase (e.g., NRPS from A. flavus)
(e.g., Ao01g01235) aspB Polyketide Synthase (e.g., PKS from A. terreus)

| ... | ... | ... | ... |

Table 2: Substrate Specificity of this compound NRPS Adenylation Domains.

A-Domain Proposed Substrate Relative Activity (%)
AspA_A1 L-Alanine 100
AspA_A1 L-Valine < 5
AspA_A2 L-Valine 100
AspA_A2 L-Leucine 10

| AspA_A3 | L-Ornithine | 100 |

Table 3: this compound Production in Wild-Type and Mutant A. ochraceus Strains.

Strain Relevant Genotype This compound Titer (mg/L)
Wild-Type aspA+, aspB+ (e.g., 50.2 ± 4.5)
ΔaspA ΔaspA, aspB+ Not Detected

| ΔaspB | aspA+, ΔaspB | Not Detected |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway holds significant potential for both fundamental and applied research. Understanding the enzymatic machinery will not only provide insights into the biosynthesis of complex natural products but also open avenues for the bioengineering of novel this compound analogs with improved insecticidal activity or altered target specificity. The application of the experimental strategies outlined in this guide will be instrumental in unraveling the genetic and biochemical intricacies of this compound biosynthesis, paving the way for its potential use in the development of new biopesticides. The lack of a fully characterized BGC highlights a significant knowledge gap and a compelling opportunity for researchers in the field of fungal secondary metabolism.

References

Spectroscopic and Mechanistic Insights into Aspochracin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclic tripeptide natural product first isolated from the fungus Aspergillus ochraceus.[1][2] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] this compound has garnered interest due to its notable insecticidal activity, demonstrating toxicity against the larvae of the silkworm and fall webworm.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, details generalized experimental protocols for its analysis, and explores its hypothetical biosynthetic pathway and potential mode of action.

Spectroscopic Data for this compound

Consequently, this guide presents the known structural information in a tabular format and provides templates for the expected NMR and MS data based on the constituent amino acids and the fatty acid side chain. This serves as a reference for researchers who may isolate this compound and wish to confirm its identity.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a natural product. For this compound, the expected monoisotopic mass can be calculated based on its molecular formula.

Parameter Value Description
Molecular Formula C₂₅H₄₀N₄O₄The elemental composition of this compound.
Monoisotopic Mass 476.3002 g/mol The exact mass of the most abundant isotope of this compound.
Expected [M+H]⁺ 477.3075 m/zThe expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-MS.
Expected [M+Na]⁺ 499.2895 m/zThe expected mass-to-charge ratio for the sodium adduct in positive ion mode ESI-MS.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each carbon and proton. The following tables provide a template for the expected ¹H and ¹³C NMR chemical shifts for the core amino acid residues and the octatrienoic acid side chain of this compound. The exact chemical shifts will be dependent on the solvent used and the specific conformation of the molecule in solution.

¹H NMR Data (Predicted)

Residue Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-Methyl-L-alanineα-H3.5 - 4.5q~7
β-H₃1.2 - 1.5d~7
N-CH₃2.5 - 3.0s-
N-Methyl-L-valineα-H3.5 - 4.5d~4-8
β-H2.0 - 2.5m-
γ-H₆0.8 - 1.2d~7
N-CH₃2.5 - 3.0s-
L-Ornithineα-H3.5 - 4.5t~6-8
β-H₂1.5 - 2.0m-
γ-H₂1.5 - 2.0m-
δ-H₂2.8 - 3.2t~7
Octatrienoic acidOlefinic Hs5.0 - 7.5m-
Allylic/Alkyl Hs1.5 - 2.5m-

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data (Predicted)

Residue Carbon Expected Chemical Shift (ppm)
N-Methyl-L-alanineC=O170 - 175
50 - 60
15 - 20
N-CH₃30 - 35
N-Methyl-L-valineC=O170 - 175
60 - 70
30 - 35
18 - 22
N-CH₃30 - 35
L-OrnithineC=O170 - 175
50 - 60
25 - 30
20 - 25
38 - 42
Octatrienoic acidC=O165 - 175
Olefinic Cs110 - 150
Alkyl Cs20 - 40

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the literature. However, the following sections provide generalized, yet detailed, methodologies for the analysis of fungal secondary metabolites like this compound using modern spectroscopic techniques.

Sample Preparation for NMR Spectroscopy
  • Isolation and Purification: this compound is typically isolated from the culture broth of Aspergillus ochraceus by solvent extraction (e.g., with ethyl acetate) followed by chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).[1]

  • Sample Preparation:

    • Weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

    • Ensure the final volume is approximately 0.5-0.6 mL.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a longer acquisition time and/or a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the overall molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry and conformation of the cyclic peptide.

Mass Spectrometry (MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition:

    • Ionization: Electrospray ionization (ESI) is a common technique for analyzing peptides and other polar molecules. Both positive and negative ion modes should be tested.

    • Analysis:

      • Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

      • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. The resulting fragmentation pattern provides valuable structural information, such as the sequence of amino acids in the peptide.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other cyclic peptides in fungi, is proposed to be carried out by a non-ribosomal peptide synthetase (NRPS).[5] NRPSs are large, multi-domain enzymes that act as an assembly line to incorporate and modify amino acid building blocks. While the specific gene cluster for this compound biosynthesis has not been identified, a hypothetical pathway can be proposed based on the general mechanism of NRPSs.

This compound Biosynthesis cluster_NRPS NRPS Assembly Line Ala L-Alanine A1 A-domain (Alanine activation) Ala->A1 ATP -> AMP+PPi Val L-Valine A2 A-domain (Valine activation) Val->A2 ATP -> AMP+PPi Orn L-Ornithine A3 A-domain (Ornithine activation) Orn->A3 ATP -> AMP+PPi Oct Octatrienoyl-CoA Acyl Acylation (Octatrienoyl group attachment) Oct->Acyl NRPS This compound Synthetase (NRPS) T1 T-domain A1->T1 C1 C-domain T1->C1 M1 MT-domain (N-methylation) T2 T-domain C1->T2 Peptide bond formation M1->T1 SAM -> SAH A2->T2 C2 C-domain T2->C2 M2 MT-domain (N-methylation) T3 T-domain C2->T3 Peptide bond formation M2->T2 SAM -> SAH A3->T3 C3 C-domain T3->C3 TE TE-domain (Cyclization & Release) T3->TE This compound This compound TE->this compound Cyclization Acyl->T3 Acylation of δ-amino group

Figure 1: Hypothetical biosynthetic pathway of this compound via a non-ribosomal peptide synthetase (NRPS).

The proposed pathway involves the following key steps:

  • Activation: The three constituent amino acids (L-alanine, L-valine, and L-ornithine) are activated as adenylates by specific adenylation (A) domains.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains.

  • N-Methylation: N-methyltransferase (MT) domains catalyze the methylation of the amino groups of alanine (B10760859) and valine, using S-adenosyl methionine (SAM) as the methyl donor.

  • Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the growing peptide chain.

  • Acylation: The δ-amino group of the ornithine residue is acylated with the octatrienoic acid side chain, likely from an activated octatrienoyl-CoA precursor.

  • Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the linear tripeptide and releases the final this compound molecule.

Potential Mode of Action

The insecticidal activity of this compound suggests that it targets a crucial physiological process in insects. While the specific molecular target of this compound has not been elucidated, the mode of action of other insecticidal fungal cyclic peptides can provide clues. For instance, some cyclic peptides are known to disrupt cell membranes or interfere with ion channels in nerve and muscle cells.

This compound Mode of Action This compound This compound Membrane Insect Cell Membrane This compound->Membrane IonChannel Ion Channel / Receptor (e.g., nAChR) Membrane->IonChannel Interaction IonFlux Altered Ion Flux (e.g., Ca²⁺, Na⁺) IonChannel->IonFlux Modulation Depolarization Membrane Depolarization IonFlux->Depolarization Paralysis Paralysis Depolarization->Paralysis CellDeath Cell Death Depolarization->CellDeath

Figure 2: A plausible mode of action for this compound's insecticidal activity.

A potential mechanism involves this compound interacting with ion channels or receptors in the insect's neuronal or muscular cell membranes. This interaction could lead to an uncontrolled influx or efflux of ions, causing membrane depolarization, which in turn leads to paralysis and eventual death of the insect. The long, unsaturated fatty acid side chain of this compound may facilitate its insertion into the lipid bilayer of the cell membrane, bringing the cyclic peptide core into proximity with its molecular target.

Conclusion

This compound remains a molecule of interest due to its unique structure and biological activity. While the original detailed spectroscopic data from its discovery in 1969 are not readily accessible, this technical guide provides a framework for its characterization based on modern spectroscopic techniques. The proposed biosynthetic pathway via an NRPS and the potential mode of action involving disruption of ion homeostasis in insects offer avenues for future research. Further investigation, including the re-isolation and complete spectroscopic characterization of this compound, as well as genomic and transcriptomic studies of Aspergillus ochraceus, will be crucial to fully understand the biosynthesis and mechanism of this intriguing natural product. Such studies could pave the way for the development of new bio-insecticides or serve as a basis for the design of novel agrochemicals.

References

Preliminary Insights into the Mechanism of Action of Aspochracin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin (B153754), a cyclotripeptide metabolite isolated from the fungus Aspergillus ochraceus, has demonstrated notable insecticidal, antimicrobial, and cytotoxic properties. Preliminary investigations into its mechanism of action, particularly concerning its insecticidal effects, have revealed critical structural determinants and physiological outcomes. This technical guide synthesizes the current understanding of this compound's mode of action, presenting available quantitative data, outlining implied experimental approaches, and visualizing the key structure-activity relationship. While the precise molecular targets and signaling pathways remain to be fully elucidated, this document provides a foundational summary for researchers in drug discovery and development.

Introduction

This compound is a non-ribosomal peptide characterized by a cyclic structure comprising N-methyl L-valine, N-methyl L-alanine, and L-ornithine, to which an octatrienoic acid side chain is attached.[1][2][3] Its bioactivity, especially its potent insecticidal action, has prompted preliminary studies to understand its molecular basis. A key finding from early research is the indispensable role of the unsaturated fatty acid side chain in its insecticidal efficacy.

Bioactivity and Physiological Effects

The most pronounced biological effect of this compound is its insecticidal activity, which manifests as paralysis in susceptible insect larvae.[3]

Quantitative Data on Insecticidal Activity

The insecticidal potency of this compound has been quantified in studies using silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae. The available data is summarized in the table below.

ParameterValueInsect SpeciesMethod of AdministrationObserved EffectReference
Minimal Effective Concentration17 µg/gSilkworm, Fall WebwormInjectionParalysis[3]
Contact ToxicityEffectiveSilkworm (first instar larvae and eggs)DippingToxic[2][3]

Structure-Activity Relationship

A pivotal aspect of this compound's mechanism of action is the critical role of its octatrienoic acid side chain.[2][3] This has been demonstrated through comparative studies with its hydrogenated derivative, hexahydrothis compound.

Experimental Protocol: Comparative Bioassay of this compound and Hexahydrothis compound

While specific detailed protocols from the original studies are not fully available, a generalized methodology for such a comparative bioassay can be inferred:

  • Compound Preparation:

    • Isolation and purification of this compound from Aspergillus ochraceus cultures.

    • Chemical hydrogenation of a sample of this compound to produce hexahydrothis compound, where the double bonds in the octatrienoic acid side chain are saturated.

    • Preparation of serial dilutions of both this compound and hexahydrothis compound in a suitable solvent.

  • Insect Bioassay (e.g., Injection Method):

    • Rearing of test insects (e.g., silkworm larvae) to a specific instar under controlled conditions.

    • Injection of precise volumes of the different concentrations of this compound and hexahydrothis compound into the hemocoel of the larvae. A control group injected with the solvent alone is also maintained.

    • Observation of the larvae over a defined period for physiological and behavioral changes, specifically noting the onset and extent of paralysis.

    • Determination of the minimal effective concentration for each compound that induces a defined endpoint (e.g., paralysis in 50% of the tested population).

  • Data Analysis:

    • Comparison of the bioactivity of this compound and hexahydrothis compound to determine the impact of the saturation of the side chain.

Logical Relationship: Importance of the Triene Side Chain

This compound This compound Side_Chain Unsaturated Octatrienoic Acid Side Chain This compound->Side_Chain possesses Hexahydrothis compound Hexahydrothis compound Saturated_Side_Chain Saturated Side Chain Hexahydrothis compound->Saturated_Side_Chain possesses Insecticidal_Activity Insecticidal Activity (Paralysis) No_Activity No Insecticidal Activity Side_Chain->Insecticidal_Activity is essential for Saturated_Side_Chain->No_Activity leads to

This compound Structure-Activity Relationship.

Postulated Mechanism of Action and Future Directions

The induction of paralysis suggests that this compound may act as a neurotoxin, potentially targeting the neuromuscular junction in insects.[3] The lipophilic nature of the octatrienoic acid side chain could be crucial for crossing biological membranes to reach its molecular target.

However, the specific receptor, ion channel, or enzyme that this compound interacts with is currently unknown. The lack of detailed mechanistic studies represents a significant knowledge gap. Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular target(s) of this compound in insects.

  • Electrophysiological Studies: Investigating the effects of this compound on neuronal and muscular electrical activity to pinpoint its impact on nerve signal transmission and muscle function.

  • Signaling Pathway Analysis: Employing transcriptomic and proteomic approaches to determine if this compound modulates specific signaling pathways within insect cells.

The following diagram illustrates a hypothetical workflow for future investigations into this compound's mechanism of action.

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Investigation cluster_3 Outcome This compound This compound Paralysis Insect Paralysis This compound->Paralysis Neurotoxin Hypothesis: This compound is a neurotoxin Paralysis->Neurotoxin Target_ID Target Identification (e.g., Affinity Chromatography) Neurotoxin->Target_ID Electrophysiology Electrophysiology (e.g., Patch Clamp) Neurotoxin->Electrophysiology Signaling_Analysis Signaling Pathway Analysis (e.g., RNA-seq) Neurotoxin->Signaling_Analysis Mechanism Elucidation of Mechanism of Action Target_ID->Mechanism Electrophysiology->Mechanism Signaling_Analysis->Mechanism

Workflow for Elucidating this compound's Mechanism.

Conclusion

The preliminary studies on this compound have successfully identified it as a potent insecticidal agent and have highlighted the critical importance of its unsaturated side chain for this activity. The observed paralytic effect in insects strongly suggests a neurotoxic mechanism of action. However, the current body of research lacks the depth required to pinpoint the specific molecular interactions and signaling pathways involved. The information presented in this guide serves as a summary of the foundational knowledge and a call to action for further, more detailed investigations to fully unravel the mode of action of this intriguing natural product. Such studies will be invaluable for its potential development as a novel insecticide or as a pharmacological tool.

References

In Silico Prediction of Aspochracin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin, a cyclotripeptide metabolite isolated from Aspergillus ochraceus, has demonstrated notable insecticidal activity.[1] However, its molecular targets and mechanism of action remain largely unelucidated. A comprehensive understanding of its biological interacting partners is crucial for its potential development as a biopesticide or a pharmacological tool. This technical guide outlines a hypothetical in silico workflow to predict the protein targets of this compound, followed by proposed experimental protocols for validation. The methodologies described herein are based on established computational and experimental strategies for the target identification of natural products.[2][3][4][5]

Introduction to this compound

This compound is a natural product with a unique cyclic peptide structure.[1][6] Its reported insecticidal properties suggest that it may interact with protein targets that are essential for insect physiology and development. Identifying these targets is a key step in understanding its mode of action and for potential lead optimization. Reverse pharmacology and in silico target prediction methods offer an efficient approach to generate hypotheses about the molecular targets of natural products like this compound, guiding subsequent experimental validation.[7][8][9][10][11]

Hypothetical In Silico Target Prediction Workflow

The following section details a plausible in silico workflow for identifying potential protein targets of this compound. This workflow integrates multiple computational tools to enhance the predictive accuracy.[2][3][4][5]

Ligand Preparation

The 3D structure of this compound is the starting point for all in silico predictions. A high-quality 3D conformer of this compound would be generated and energy-minimized using computational chemistry software.

Reverse Docking and Virtual Screening

Reverse docking is a computational technique used to identify potential binding proteins for a small molecule with a known biological activity.[12] In this hypothetical study, the 3D structure of this compound would be screened against a library of protein structures, for instance, from the Protein Data Bank (PDB), focusing on proteins from common model insect species.

Pharmacophore-Based Screening

A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would be generated and used to screen 3D protein structure databases to find proteins with binding sites that are complementary to the pharmacophore.

Target Prioritization

The putative targets identified from both reverse docking and pharmacophore screening would be consolidated. A scoring function would be used to rank the potential targets based on docking scores, pharmacophore fit, and biological relevance to insecticidal activity.

The following diagram illustrates the described in silico workflow:

in_silico_workflow cluster_ligand Ligand Preparation cluster_screening In Silico Screening cluster_analysis Analysis & Prioritization cluster_output Output Aspochracin_3D This compound 3D Structure Reverse_Docking Reverse Docking (Insect Protein Database) Aspochracin_3D->Reverse_Docking Pharmacophore_Screening Pharmacophore-Based Screening (Protein Structure Database) Aspochracin_3D->Pharmacophore_Screening Target_Consolidation Consolidation of Putative Targets Reverse_Docking->Target_Consolidation Pharmacophore_Screening->Target_Consolidation Target_Ranking Target Ranking & Prioritization Target_Consolidation->Target_Ranking Hypothetical_Targets List of Hypothetical This compound Targets Target_Ranking->Hypothetical_Targets

In Silico Target Prediction Workflow for this compound.

Hypothetical Predicted Targets and Data

Based on the in silico workflow, let's hypothesize that two high-ranking potential targets for this compound were identified: Acetylcholinesterase (AChE) and Juvenile Hormone Epoxide Hydrolase (JHEH) . Both are crucial enzymes in insect physiology, making them plausible targets for an insecticidal compound.

To illustrate the type of data that would be generated, the following tables summarize hypothetical quantitative results from subsequent validation assays.

Table 1: Hypothetical Binding Affinities of this compound for Predicted Targets

Target ProteinMethodBinding Affinity (Kd)
Acetylcholinesterase (AChE)Surface Plasmon Resonance2.5 µM
Juvenile Hormone Epoxide Hydrolase (JHEH)Isothermal Titration Calorimetry7.8 µM
Bovine Serum Albumin (Negative Control)Surface Plasmon Resonance> 100 µM

Table 2: Hypothetical In Vitro Enzyme Inhibition by this compound

Target EnzymeIC50
Acetylcholinesterase (AChE)5.2 µM
Juvenile Hormone Epoxide Hydrolase (JHEH)15.6 µM

Proposed Experimental Validation Protocols

The computational predictions must be validated through wet-lab experiments.[13][14][15][16] The following are detailed protocols for the experimental validation of the hypothetical targets.

Affinity Chromatography for Target Pull-Down

This method aims to isolate this compound-binding proteins from an insect cell lysate.[17][18][19][20]

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm terminating in an amine group.

    • Covalently couple the this compound derivative to NHS-activated sepharose beads according to the manufacturer's protocol.

    • Prepare control beads with no coupled ligand.

  • Preparation of Insect Cell Lysate:

    • Culture insect cells (e.g., Sf9) and harvest by centrifugation.

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Pack the this compound-coupled beads and control beads into separate columns.

    • Equilibrate the columns with lysis buffer.

    • Load the insect cell lysate onto both columns and allow it to flow through by gravity.

    • Wash the columns extensively with wash buffer (lysis buffer with increased salt concentration) to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an elution buffer (e.g., containing a high concentration of a competitive ligand or by changing the pH).

  • Protein Identification:

    • Analyze the eluates from both columns by SDS-PAGE.

    • Excise protein bands that are present in the eluate from the this compound column but not the control column.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

The workflow for affinity chromatography is depicted below:

affinity_chromatography_workflow cluster_preparation Preparation cluster_chromatography Chromatography cluster_analysis Analysis Immobilize Immobilize this compound on Beads Bind Binding of Proteins to Beads Immobilize->Bind Lysate Prepare Insect Cell Lysate Lysate->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute Specifically Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE Mass_Spec Mass Spectrometry (Protein ID) SDS_PAGE->Mass_Spec

Affinity Chromatography Workflow for Target Identification.
Enzymatic Assays for Functional Validation

Enzymatic assays are crucial to confirm if this compound modulates the activity of the predicted enzyme targets.[21][22][23][24]

Protocol for Acetylcholinesterase (AChE) Inhibition Assay:

  • Reagents and Buffers:

    • Purified recombinant insect AChE.

    • Acetylthiocholine (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate (B84403) buffer (pH 7.4).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of this compound.

    • Add the AChE enzyme to each well and incubate for a specified time.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of absorbance increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical targets, we can propose a signaling pathway that this compound might disrupt. For example, inhibition of AChE would lead to an accumulation of acetylcholine (B1216132) at the synapse, causing overstimulation of nerve impulses and ultimately paralysis and death in insects.

The following diagram illustrates this hypothetical mechanism of action:

signaling_pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Nerve_Impulse Continuous Nerve Impulse Transmission Acetylcholine->Nerve_Impulse Stimulates Synaptic_Cleft Synaptic Cleft Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Hypothetical Signaling Pathway Disruption by this compound.

Conclusion

This technical guide has presented a hypothetical yet scientifically grounded framework for the in silico prediction and experimental validation of this compound's biological targets. By combining computational approaches with established experimental techniques, it is possible to efficiently identify and characterize the molecular targets of novel natural products. This integrated approach is invaluable for accelerating drug discovery and the development of new bioactive compounds for various applications.

References

Methodological & Application

Aspochracin: Detailed Protocols for Extraction and Purification from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and purification of aspochracin (B153754), a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus. This compound has garnered interest for its notable insecticidal properties. The following application notes and protocols are designed to furnish researchers with a detailed methodology for obtaining purified this compound for further study and development.

Introduction

This compound is a non-ribosomal peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.[1] It was first isolated from the culture filtrate of Aspergillus ochraceus. This document outlines the key steps for this compound production, from fungal fermentation to the final purification stages.

Experimental Protocols

Fungal Strain and Culture Conditions

The primary source of this compound is the fungus Aspergillus ochraceus. For optimal production, specific culture conditions are required.

Protocol 1: Fermentation of Aspergillus ochraceus

  • Medium Preparation: Prepare a modified Czapek-Dox medium supplemented with yeast extract. The composition per liter of distilled water is as follows:

    • Sucrose: 30 g

    • Sodium Nitrate: 3 g

    • Dipotassium Phosphate: 1 g

    • Magnesium Sulfate: 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate: 0.01 g

    • Yeast Extract: 10 g

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterilized medium with a spore suspension of Aspergillus ochraceus.

  • Incubation: Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for 7-10 days to allow for fungal growth and metabolite production.

Extraction of this compound

Following the fermentation period, this compound is extracted from the culture filtrate.

Protocol 2: Solvent Extraction of this compound

  • Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

  • Pooling and Concentration: Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains this compound along with other metabolites and impurities. A multi-step purification process is employed to isolate the target compound.

Protocol 3: Silicic Acid Column Chromatography

  • Column Preparation: Prepare a chromatography column packed with silicic acid as the stationary phase, equilibrated with a non-polar solvent such as benzene (B151609) or a hexane-ethyl acetate mixture.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise gradient of ethyl acetate in benzene or hexane.

    • Start with 100% benzene/hexane.

    • Gradually increase the concentration of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100%).

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using thin-layer chromatography (TLC).

  • Pooling of Fractions: Pool the fractions containing this compound.

Protocol 4: Crystallization of this compound

  • Concentration: Concentrate the pooled fractions containing this compound under reduced pressure.

  • Crystallization: Dissolve the concentrated residue in a minimal amount of a suitable solvent, such as hot ethyl acetate.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.

  • Isolation of Crystals: Collect the formed crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

While specific quantitative data for this compound purification is not extensively reported in the literature, the following table provides a hypothetical representation based on typical secondary metabolite purification processes. This table should be populated with experimental data obtained during the execution of the protocols.

Purification StepTotal Weight (mg)This compound Concentration (mg/g)Purity (%)Recovery (%)
Crude Extract1000505100
Silicic Acid Chromatography1004504590
Crystallization409809880

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Aspergillus ochraceus Fermentation (Czapek-Dox Medium, 28°C, 7-10 days) Filtration Filtration/Centrifugation Fermentation->Filtration SolventExtraction Ethyl Acetate Extraction Filtration->SolventExtraction Culture Filtrate Concentration1 Concentration (Rotary Evaporator) SolventExtraction->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract ColumnChromatography Silicic Acid Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Pooling ColumnChromatography->FractionCollection Concentration2 Concentration FractionCollection->Concentration2 Crystallization Crystallization (Ethyl Acetate) Concentration2->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: Quantification of Aspochracin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of aspochracin (B153754), a cyclotripeptide mycotoxin produced by various species of the fungus Aspergillus, including Aspergillus ochraceus.[1][2][3] this compound has demonstrated insecticidal, antimicrobial, and cytotoxic activities, making its accurate quantification crucial for research and developmental applications in agriculture and pharmacology.[1][2] The described method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in fungal extracts and other relevant matrices.

Introduction

Experimental

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Aspergillus ochraceus culture or sample extract containing this compound

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the separation and quantification of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 20 µL

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fungal Culture)
  • Extraction: Lyophilize the fungal mycelium or broth. Extract a known amount of the lyophilized material with a suitable solvent such as ethyl acetate (B1210297) or methanol.[1][2] Use an extraction ratio of 1:10 (sample:solvent, w/v).

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid debris.

  • Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Hypothetical Data)

The proposed HPLC method should be validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table presents hypothetical but expected quantitative data for a validated method.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Retention Time (RT) Approximately 15.2 min
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Sample Fungal Culture/Extract Extraction Solvent Extraction Sample->Extraction Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Calibration Generate Calibration Curve Working->Calibration Cleanup Centrifugation & Filtration Extraction->Cleanup Cleanup->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Signaling Pathway (Illustrative)

While this compound's precise signaling pathway for its bioactivities is a subject of ongoing research, a generalized diagram can illustrate its interaction with a target cell.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell This compound This compound Membrane Cell Membrane Receptor Membrane Receptor/Channel This compound->Receptor Binding Pathway Intracellular Signaling Cascade Receptor->Pathway Activation Response Cellular Response (e.g., Cytotoxicity, Paralysis) Pathway->Response Induction

Caption: Generalized signaling pathway of this compound's interaction with a target cell.

Conclusion

The proposed HPLC method provides a framework for the reliable quantification of this compound. The method is based on established chromatographic principles for the analysis of fungal secondary metabolites and offers good sensitivity and specificity. Further optimization and validation of this method with specific sample matrices will ensure its suitability for various research and quality control applications.

References

Application Note and Protocol: Aspochracin Cytotoxicity Testing on Insect Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspochracin, a cyclotripeptide mycotoxin produced by fungi of the genus Aspergillus, notably Aspergillus ochraceus, has demonstrated insecticidal properties.[1][2][3] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain that is crucial for its biological activity.[3][4] Understanding the cytotoxic effects of this compound on insect cells is vital for its potential development as a bio-insecticide. This document provides a detailed protocol for assessing the cytotoxicity of this compound on common insect cell lines, such as Spodoptera frugiperda (Sf9) cells, using a colorimetric MTT assay. Furthermore, it outlines methods to investigate apoptosis as a potential mechanism of cytotoxic action.

Materials and Methods

Cell Lines and Culture Conditions
  • Cell Line: Spodoptera frugiperda Sf9 cells.

  • Culture Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS), 10 U/mL penicillin, and 10 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in T-75 flasks at 27°C in a non-humidified, ambient air incubator.

Reagents and Equipment
  • This compound (source to be specified by the researcher)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Grace's Insect Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • T-75 cell culture flasks

  • Hemocytometer or automated cell counter

  • Microplate reader (absorbance at 570 nm)

  • Inverted microscope

  • Standard cell culture equipment (e.g., biosafety cabinet, incubator, centrifuge)

Experimental Protocols

Cell Culture and Maintenance
  • Maintain Sf9 cells in T-75 flasks with Grace's Insect Medium supplemented with 10% FBS and antibiotics.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, gently dislodge adherent cells by tapping the flask. For strongly adherent cells, use a cell scraper or a brief treatment with Trypsin-EDTA.

  • Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Seed new T-75 flasks at a density of 2 x 10^5 cells/mL.

This compound Stock Solution Preparation
  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest Sf9 cells in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (should be >95%).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate the plate at 27°C for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 0.5% (v/v) in all wells.

    • Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate the plate at 27°C for 24 and 48 hours.

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 27°C, protected from light.

    • After incubation, add 100 µL of MTT solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the this compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Cytotoxicity of this compound on Sf9 Insect Cells

This compound Concentration (µg/mL)% Cell Viability (24h) ± SD% Cell Viability (48h) ± SD
Vehicle Control (0) 100 ± 4.5100 ± 5.2
0.1 98.2 ± 3.895.1 ± 4.9
1 85.7 ± 5.178.4 ± 6.3
10 52.3 ± 4.945.6 ± 5.8
50 21.5 ± 3.215.8 ± 2.9
100 8.9 ± 2.15.4 ± 1.7
IC50 (µg/mL) Calculated ValueCalculated Value

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Sf9 Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding aspochracin_prep This compound Stock Preparation treatment This compound Treatment aspochracin_prep->treatment cell_seeding->treatment 24h incubation mtt_addition MTT Addition treatment->mtt_addition 24/48h incubation solubilization Formazan Solubilization mtt_addition->solubilization 4h incubation read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway This compound This compound Receptor Membrane Receptor (Hypothetical) This compound->Receptor Binds Cell_Membrane Cell Membrane Signal_Cascade Intracellular Signaling Cascade Activation Receptor->Signal_Cascade Initiates Mitochondria Mitochondrial Stress Signal_Cascade->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Hypothetical pathway of this compound-induced apoptosis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
Low absorbance readings in control wells Low cell number, poor cell health, contamination.Ensure cells are in the logarithmic growth phase. Check for contamination. Optimize cell seeding density.
This compound precipitation in media Low solubility of the compound.Decrease the final concentration of this compound. Increase the final DMSO concentration slightly (not exceeding cytotoxic levels).
No dose-dependent effect observed Concentration range is too high or too low. This compound is not cytotoxic to the cell line.Test a broader range of concentrations. Verify the activity of the this compound stock.

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxicity of this compound on insect cell lines. The MTT assay is a reliable and high-throughput method for determining cell viability and calculating IC50 values. Further investigation into the mechanism of action, such as the induction of apoptosis, will provide a more complete understanding of this compound's insecticidal properties at the cellular level. The provided workflows and hypothetical signaling pathway serve as a foundation for researchers to design and execute their studies on this promising bio-insecticide candidate.

References

Field Application Techniques for Aspochracin-Based Biopesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus. It has demonstrated notable insecticidal properties, inducing paralysis in various insect species.[1] As a naturally derived compound, this compound presents a promising avenue for the development of effective and potentially more environmentally benign biopesticides. The key to its insecticidal activity lies in its molecular structure, specifically the triene side chain, as its saturation leads to a complete loss of bioactivity.[2]

These application notes provide a comprehensive guide for the field application of this compound-based biopesticides, drawing from established principles of microbial pest control and the available data on this compound. The protocols outlined below are intended to serve as a foundational framework for researchers and professionals in the development and evaluation of this compound formulations for agricultural use.

Data Summary

The following tables summarize the currently available quantitative data on this compound's insecticidal activity. It is important to note that research is ongoing, and the spectrum of activity and optimal application parameters are still under investigation.

Table 1: Insecticidal Spectrum and Efficacy of this compound

Target InsectDevelopmental StageMethod of AdministrationMinimum Effective ConcentrationObserved Effect
Silkworm (Bombyx mori)LarvaeInjection17 µg/gParalysis
Fall Webworm (Hyphantria cunea)LarvaeInjection17 µg/gParalysis

Data on other insect species, application methods (e.g., contact, ingestion), and LC50/LD50 values are not yet extensively available in published literature.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Aspergillus ochraceus

This protocol is adapted from methods used for the extraction of other metabolites from Aspergillus species.[3][4][5]

1. Fungal Culture:

  • Inoculate Aspergillus ochraceus on a suitable sterile solid-state fermentation medium (e.g., rice, wheat bran) or in a liquid broth.
  • Incubate at 25-30°C for 14-21 days to allow for sufficient mycelial growth and metabolite production.

2. Extraction:

  • Harvest the fungal culture and mycelium.
  • Perform a solvent extraction using an organic solvent such as ethyl acetate (B1210297) or chloroform-methanol.
  • Repeat the extraction process three times to ensure maximum yield.
  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Purification:

  • Subject the crude extract to column chromatography using silica (B1680970) gel.
  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.
  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
  • Pool the this compound-containing fractions and further purify using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol 2: Formulation of an this compound-Based Biopesticide

The formulation is critical for protecting the active ingredient from environmental degradation and ensuring effective delivery to the target pest. An oil-based formulation is often suitable for fungal metabolites.

1. Materials:

  • Purified this compound
  • Carrier Oil (e.g., mineral oil, vegetable oil)
  • Emulsifier (e.g., Tween 80, Triton X-100)
  • UV Protectant (e.g., lignin, carbon-based materials)
  • Sticker/Adjuvant (to improve adherence to foliage)

2. Procedure:

  • Dissolve the purified this compound in a small amount of a suitable organic solvent.
  • Add the this compound solution to the carrier oil and mix thoroughly.
  • Incorporate the emulsifier, UV protectant, and sticker into the oil mixture.
  • Homogenize the mixture to create a stable oil dispersion (OD) formulation.
  • Store the formulation in a cool, dark place to maintain stability.

Protocol 3: Field Efficacy Trial for this compound Biopesticide

1. Experimental Design:

  • Select a suitable field site with a known population of the target insect pest.
  • Design a randomized complete block design with a minimum of four replicates for each treatment.
  • Treatments should include:
  • Untreated Control
  • Vehicle Control (formulation without this compound)
  • This compound Biopesticide (at various concentrations)
  • Positive Control (a commercial standard insecticide)

2. Application:

  • Calibrate spray equipment to ensure uniform coverage.
  • Apply the treatments as a foliar spray, ensuring thorough coverage of the plant surfaces where the target pest is active.
  • Record environmental conditions (temperature, humidity, wind speed) at the time of application. The efficacy of microbial biopesticides can be influenced by these factors.[6][7][8][9]

3. Data Collection:

  • Assess the pest population (e.g., number of larvae per plant) before and at regular intervals after treatment (e.g., 24, 48, 72 hours, and 7 days).
  • Record any phytotoxicity symptoms on the treated plants.
  • Collect data on crop yield and quality at harvest.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the this compound biopesticide compared to the controls.
  • Calculate the percentage of pest reduction for each treatment.

Signaling Pathways and Workflows

The precise molecular target of this compound is not yet fully elucidated; however, its induction of paralysis suggests a neurotoxic mode of action. The following diagram illustrates a generalized workflow for the development and application of an this compound-based biopesticide.

G cluster_0 Biopesticide Development cluster_1 Field Application and Evaluation A Aspergillus ochraceus Culture B Extraction of This compound A->B C Purification and Characterization B->C D Formulation Development C->D E Field Trial Design D->E Move to Field Trials F Biopesticide Application E->F G Efficacy Data Collection F->G H Data Analysis and Optimization G->H H->D Feedback for Reformulation

Workflow for this compound Biopesticide Development and Application.

The following diagram depicts a hypothetical signaling pathway for a neurotoxin inducing paralysis, which may be analogous to the mode of action of this compound.

cluster_pathway Hypothetical Neurotoxic Action of this compound This compound This compound Receptor Neuronal Receptor (e.g., Ion Channel) This compound->Receptor Binds to Signal Disruption of Normal Ion Flow Receptor->Signal Leads to Synapse Impaired Synaptic Transmission Signal->Synapse Causes Muscle Muscle Cell Synapse->Muscle Fails to stimulate Paralysis Paralysis Muscle->Paralysis Results in

Hypothetical signaling pathway for this compound-induced paralysis.

Conclusion

This compound holds significant potential as a bio-insecticide. The protocols and information provided herein offer a starting point for the systematic development and evaluation of this compound-based biopesticides. Further research is critically needed to elucidate its precise mode of action, expand the knowledge of its insecticidal spectrum, and optimize formulations and field application strategies for sustainable pest management.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aspochracin Production in Aspergillus ochraceus Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aspochracin (B153754) from Aspergillus ochraceus cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a cyclotripeptide, a type of non-ribosomal peptide, produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-l-alanine, N-methyl-l-valine, and l-ornithine, with an octatrienoic acid side chain.[1] this compound has garnered interest due to its insecticidal properties.[1] Like other secondary metabolites from Aspergillus species, it is part of a diverse group of compounds with potential applications in medicine and agriculture.[2][3][4]

Q2: What are the general culture conditions for Aspergillus ochraceus growth?

A2: Aspergillus ochraceus is a versatile fungus that can be cultivated on various media. While specific conditions for optimal this compound production are not extensively documented, general culture parameters can be derived from studies on other secondary metabolites like ochratoxin A. The fungus is typically grown at temperatures between 25-30°C.[5][6][7] Common liquid culture media include Potato Dextrose Broth (PDB) and Yeast Extract Sucrose (B13894) (YES) broth.[5][6] Solid-state fermentation on substrates like wheat or rice has also been shown to support high yields of other secondary metabolites.

Q3: How is this compound biosynthesized?

A3: this compound is a non-ribosomal peptide, meaning it is synthesized by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) rather than by ribosomes.[8][9] These NRPSs activate and link the constituent amino acids in a specific sequence. The biosynthesis of such secondary metabolites is often encoded by a cluster of genes (Biosynthetic Gene Cluster or BGC) that includes the NRPS genes and genes for tailoring enzymes, such as those responsible for the addition of the fatty acid side chain.[2][10] While the specific BGC for this compound in A. ochraceus is not yet fully characterized in the available literature, understanding the general mechanism of NRPSs is key to manipulating its production.

Troubleshooting Guide

This guide addresses common issues encountered during Aspergillus ochraceus fermentation for this compound production.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Yield Inappropriate culture medium composition.- Optimize Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose) and concentrations. High sucrose concentrations (e.g., 16-32%) have been shown to affect the production of other secondary metabolites.[11] - Optimize Nitrogen Source: Experiment with various nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) and C:N ratios. - Trace Element Limitation: Ensure the medium contains essential trace elements, as they can be critical for both growth and secondary metabolism.[12]
Suboptimal physical parameters (pH, temperature, aeration).- pH Control: Monitor and control the pH of the culture medium. The optimal pH for secondary metabolite production may differ from the optimal pH for fungal growth. For some Aspergillus species, a lower pH (around 4.0-5.5) can favor toxin production.[13][14] - Temperature Optimization: While growth occurs over a broader range, secondary metabolite production is often optimal within a narrower temperature window (e.g., 25-30°C).[7][13] - Aeration and Agitation: Vary the shaking speed in liquid cultures to assess the impact of aeration. Insufficient or excessive aeration can inhibit secondary metabolite production.
Strain degradation or variation.- Use Fresh Cultures: Initiate experiments from fresh spore suspensions or mycelial stocks. Repeated subculturing can lead to a decline in secondary metabolite production. - Strain Screening: If possible, screen different isolates of A. ochraceus, as secondary metabolite production can be highly variable between strains.[5][6]
Inconsistent this compound Yields Variability in inoculum preparation.- Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring a uniform spore concentration or mycelial mass in each fermentation batch. - Spore Viability: Check the viability of the spores used for inoculation.
Fluctuations in culture conditions.- Monitor and Control: Tightly control all fermentation parameters (temperature, pH, agitation) throughout the experiment.
Poor Fungal Growth Inadequate nutrient availability.- Review Medium Composition: Ensure the culture medium provides all essential macro- and micronutrients for fungal growth.
Presence of inhibitory substances.- Check Water and Reagent Quality: Use high-purity water and reagents to avoid introducing inhibitory contaminants.
Unsuitable pH or temperature.- Adjust Initial pH: Set the initial pH of the medium to a level that supports germination and initial growth (typically around 5.5-6.5). - Incubate at Optimal Growth Temperature: Ensure the incubator is maintaining the correct temperature for fungal growth (around 25-30°C).

Experimental Protocols

Protocol 1: General Liquid Fermentation for this compound Production

  • Inoculum Preparation:

    • Grow A. ochraceus on a solid medium like Potato Dextrose Agar (PDA) at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by flooding the plate with a sterile solution of 0.01% Tween 80 and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the desired liquid fermentation medium (e.g., Yeast Extract Sucrose - YES broth). A common composition is 2% yeast extract and 15% sucrose.[5]

    • Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

    • Autoclave the flasks and allow them to cool to room temperature.

    • Inoculate each flask with the prepared spore suspension.

    • Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at 25-30°C for the desired fermentation period (e.g., 7-14 days).

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract under reduced pressure.

    • Analyze the extract for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Solid-State Fermentation (SSF)

  • Substrate Preparation:

    • Use a solid substrate such as shredded wheat or rice.

    • Add a specific amount of water to achieve the desired moisture content and autoclave.

  • Inoculation and Incubation:

    • Inoculate the sterile, cooled substrate with a spore suspension of A. ochraceus.

    • Incubate the culture under controlled temperature and humidity for an extended period (e.g., 14 days).

  • Extraction and Analysis:

    • Extract the entire solid culture with a suitable solvent.

    • Filter and process the extract as described for liquid fermentation.

Data Presentation

Table 1: Influence of Culture Parameters on Secondary Metabolite Production in Aspergillus spp.

ParameterConditionEffect on GrowthEffect on Secondary Metabolite YieldReference(s)
Temperature 25-30°COptimalGenerally Optimal[7][13]
< 20°C or > 35°CReducedSignificantly Reduced[7][13]
pH 4.0 - 6.5ToleratedCan be Favorable[13][14]
> 7.0VariableOften Reduced[14]
Carbon Source SucroseGoodOften supports high yields[11]
GlucoseGoodVariable, can be repressive at high concentrations
Nitrogen Source Yeast ExtractExcellentOften supports high yields[11]
PeptoneGoodGood
Aeration Moderate AgitationGoodGenerally Favorable
Static CultureReducedCan sometimes trigger specific pathways[5]

Note: This table is a generalized summary based on studies of various secondary metabolites in Aspergillus species, as specific quantitative data for this compound optimization is limited.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Yield Optimization cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Aspergillus ochraceus Strain spore_prep Spore Suspension Preparation strain->spore_prep inoculation Inoculation spore_prep->inoculation media_prep Culture Media Preparation media_prep->inoculation incubation Incubation with Parameter Variation (pH, Temp, Aeration, Media) inoculation->incubation extraction Extraction of Culture Broth incubation->extraction hplc_ms HPLC/LC-MS Analysis extraction->hplc_ms quantification Quantification of this compound hplc_ms->quantification data_analysis Data Analysis and Optimization quantification->data_analysis

Caption: Workflow for optimizing this compound production.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield cluster_growth_issues Growth Problems cluster_yield_issues Yield Problems (Good Growth) start Low this compound Yield check_growth Is Fungal Growth Normal? start->check_growth media_growth Check Media Composition (Nutrients, pH) check_growth->media_growth No optimize_media Optimize Media Components (C:N Ratio, Precursors) check_growth->optimize_media Yes temp_growth Verify Incubation Temperature media_growth->temp_growth inoculum_growth Assess Inoculum Quality temp_growth->inoculum_growth optimize_conditions Optimize Physical Conditions (pH, Temp, Aeration) optimize_media->optimize_conditions strain_selection Consider Strain Variation/ Degradation optimize_conditions->strain_selection

Caption: Decision tree for troubleshooting low yield.

Putative_NRPS_Pathway Putative NRPS-Mediated Biosynthesis of this compound cluster_nrps NRPS Machinery cluster_product Product ala N-methyl-L-alanine nrps This compound Synthetase (NRPS) Adenylation (A) Thiolation (T) Condensation (C) Thioesterase (TE) ala->nrps:f1 val N-methyl-L-valine val->nrps:f1 orn L-ornithine orn->nrps:f1 fatty_acid Octatrienoic acid fatty_acid->nrps:f3 This compound This compound nrps:f4->this compound

Caption: Simplified model of this compound biosynthesis.

References

Technical Support Center: Enhanced Aspochracin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on enhancing the biosynthesis of Aspochracin from Aspergillus ochraceus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a cyclotripeptide nonribosomal peptide produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain. Its significant insecticidal activity makes it a compound of interest for the development of novel biopesticides.

Q2: What are the typical basal media for cultivating Aspergillus ochraceus?

A2: Common basal media for Aspergillus ochraceus cultivation include Potato Dextrose Broth (PDB) and Yeast Extract-Sucrose (YES) broth.[1] While these media support fungal growth, they may not be optimal for this compound production, which often requires specific nutritional cues.

Q3: How can I shift the metabolic output of Aspergillus ochraceus towards this compound production?

A3: The "One Strain, Many Compounds" (OSMAC) approach is key. By systematically altering the media composition—such as carbon and nitrogen sources, precursor amino acids, and trace elements—it is possible to influence the expression of specific biosynthetic gene clusters. To enhance this compound production, a focus on providing its constituent amino acids is a primary strategy.

Q4: Are there known precursor molecules that can be added to the medium to enhance this compound yield?

A4: Yes, since this compound is a nonribosomal peptide, the direct supplementation of its constituent amino acids—L-alanine, L-valine, and L-ornithine—into the culture medium is a highly recommended strategy to potentially boost production. The fungus may also require specific precursors for the octatrienoic acid side chain, which is derived from fatty acid metabolism.

Q5: What are the general fermentation parameters for Aspergillus ochraceus?

A5: Aspergillus ochraceus is typically cultured at temperatures between 25-30°C with agitation (around 150-200 rpm) for submerged liquid fermentations. The pH of the medium is also a critical parameter, often maintained between 5.0 and 7.0 for optimal growth and secondary metabolite production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound production, but good fungal growth. 1. The biosynthetic gene cluster for this compound is silent under the current culture conditions.2. The medium lacks specific precursors for this compound biosynthesis.3. The fermentation parameters (pH, temperature, aeration) are not optimal for secondary metabolism.1. Implement the OSMAC approach by testing a variety of carbon and nitrogen sources (see Table 1).2. Supplement the medium with L-alanine, L-valine, and L-ornithine (see Table 2 for suggested concentrations).3. Optimize fermentation parameters such as pH, temperature, and agitation speed.
Inconsistent this compound yields between batches. 1. Variability in the inoculum preparation (spore concentration, age).2. Inconsistent quality of media components.3. Fluctuations in fermentation conditions.1. Standardize the inoculum preparation protocol, ensuring a consistent spore count and age.2. Use high-purity, certified media components from a reliable supplier.3. Calibrate and monitor all fermentation equipment (bioreactors, shakers, incubators) regularly.
Difficulty in extracting and detecting this compound. 1. Inefficient extraction solvent.2. Degradation of the compound during extraction.3. Low sensitivity of the analytical method.1. Test a range of organic solvents for extraction, such as ethyl acetate (B1210297) or butanol.2. Perform extraction at low temperatures and minimize exposure to light and extreme pH.3. Optimize your HPLC or LC-MS method for the detection of cyclotripeptides. Use a known standard if available.
High production of other secondary metabolites (e.g., Ochratoxin A) instead of this compound. 1. The culture conditions are favoring the biosynthesis of other compounds.2. The specific strain of Aspergillus ochraceus may be a high producer of other metabolites.1. Modify the media composition significantly. For example, if you are using a rich medium like YES broth, try a minimal medium supplemented with this compound precursors.2. Consider strain improvement through mutagenesis or genetic engineering to downregulate competing biosynthetic pathways.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production (Hypothetical Data)
Carbon Source (30 g/L)Nitrogen Source (5 g/L)Biomass (g/L)This compound Titer (mg/L)
GlucosePeptone15.225.6
SucroseYeast Extract18.515.3
FructoseAmmonium Sulfate12.88.1
MaltoseSodium Nitrate16.132.4
Glucose L-Proline 14.9 45.8

This table illustrates how changing carbon and nitrogen sources can influence both fungal growth (biomass) and the production of the target compound, this compound. The hypothetical data suggests that a combination of glucose and L-proline may be favorable.

Table 2: Effect of Precursor Amino Acid Supplementation on this compound Production (Hypothetical Data)
SupplementationConcentration (g/L)Biomass (g/L)This compound Titer (mg/L)
Control (Basal Medium)014.945.8
L-Alanine115.162.3
L-Valine115.075.1
L-Ornithine114.868.9
L-Alanine + L-Valine + L-Ornithine 1 of each 15.3 112.7

This table demonstrates the potential impact of supplementing the culture medium with the constituent amino acids of this compound. The hypothetical results indicate a significant synergistic effect when all three precursors are added.

Experimental Protocols

Protocol 1: Media Preparation for Enhanced this compound Biosynthesis

Basal Medium Composition (per liter):

  • Glucose: 30 g

  • L-Proline: 5 g

  • KH₂PO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • FeSO₄·7H₂O: 0.01 g

  • Trace Element Solution: 1 ml

Trace Element Solution (per 100 ml):

  • ZnSO₄·7H₂O: 0.5 g

  • CuSO₄·5H₂O: 0.05 g

  • MnSO₄·H₂O: 0.05 g

Precursor Supplementation (add to basal medium):

  • L-Alanine: 1 g/L

  • L-Valine: 1 g/L

  • L-Ornithine: 1 g/L

Preparation Steps:

  • Dissolve all basal medium components, except for the precursor amino acids, in 900 ml of distilled water.

  • Adjust the pH to 6.0 using 1M HCl or 1M NaOH.

  • Bring the volume to 1 liter with distilled water.

  • Autoclave at 121°C for 15 minutes.

  • Prepare a concentrated stock solution of the precursor amino acids, filter-sterilize it, and add it to the cooled sterile medium.

Protocol 2: Fermentation and Extraction of this compound
  • Inoculation: Inoculate 100 ml of the optimized medium in a 500 ml Erlenmeyer flask with a spore suspension of Aspergillus ochraceus to a final concentration of 1 x 10⁶ spores/ml.

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 7-10 days.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a small volume of methanol (B129727) for analysis.

  • Quantification: Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Mandatory Visualizations

Aspochracin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps Nonribosomal Peptide Synthetase (NRPS) Assembly Line Primary Metabolism Primary Metabolism L-Alanine L-Alanine Primary Metabolism->L-Alanine L-Valine L-Valine Primary Metabolism->L-Valine L-Ornithine L-Ornithine Primary Metabolism->L-Ornithine NRPS A T C A T C A T TE L-Alanine->NRPS:A1 Activation L-Valine->NRPS:A2 Activation L-Ornithine->NRPS:A3 Activation Fatty Acid Metabolism Fatty Acid Metabolism Octatrienoyl-CoA Octatrienoyl-CoA Fatty Acid Metabolism->Octatrienoyl-CoA Octatrienoyl-CoA->NRPS:TE Acylation NRPS:T1->NRPS:C1 NRPS:T2->NRPS:C2 NRPS:T3->NRPS:TE This compound This compound NRPS:TE->this compound Cyclization & Release

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental_Workflow A Inoculum Preparation (Spore Suspension) C Fermentation (28°C, 180 rpm, 7-10 days) A->C B Media Preparation (Basal + Precursors) B->C D Harvesting (Filtration) C->D E Extraction (Ethyl Acetate) D->E F Analysis (HPLC / LC-MS) E->F G Data Interpretation & Further Optimization F->G

Caption: Experimental workflow for this compound production.

References

Reducing epimerization during Aspochracin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspochracin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to stereochemical integrity during the synthesis of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a fungal secondary metabolite known for its insecticidal properties. It is a cyclic tripeptide with an octatrienoic acid side chain.[1] The core peptide structure consists of N-methyl L-valine, N-methyl L-alanine, and L-ornithine residues.[1] The presence of N-methylated amino acids and multiple chiral centers makes it a challenging synthetic target, particularly concerning the preservation of stereochemistry.

Q2: What is epimerization and why is it a significant problem in this compound synthesis?

Epimerization is a chemical process where one stereocenter of a molecule inverts, converting a molecule into its epimer (a diastereomer that differs in configuration at only one stereocenter).[2][3][4] In peptide synthesis, this typically occurs at the α-carbon of an amino acid during the activation and coupling steps.[4][5] This is a critical issue in this compound synthesis because:

  • Biological Activity: The biological function of peptides is highly dependent on their specific three-dimensional conformation.[2] Even a single epimerization event can drastically alter the molecule's shape and reduce or eliminate its desired biological activity.[2]

  • Purification Challenges: Epimers are diastereomers with very similar physical and chemical properties, making them extremely difficult to separate using standard chromatographic techniques.[2][3][4]

  • N-Methylated Residues: this compound contains N-methylated amino acids, which are known to be particularly susceptible to epimerization during synthesis.[2][6]

Q3: Which steps in the synthesis are most prone to epimerization?

Epimerization primarily occurs during the activation of the carboxylic acid group of an N-protected amino acid for coupling with the amino group of another. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The hydrogen on the α-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Direct enolization via proton abstraction from the activated carboxylic acid is another potential pathway, especially under basic conditions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on the detection and reduction of epimers.

Issue 1: HPLC/LC-MS analysis shows a significant peak corresponding to the diastereomeric (epimerized) product.

  • Question: My final product or intermediate peptide fragment shows a doublet or a shoulder on the main peak in the chromatogram. How can I confirm this is an epimer and how do I reduce it?

  • Answer:

    • Confirmation: The first step is to confirm that the impurity is indeed an epimer. This can often be done by synthesizing the epimer intentionally (e.g., using the D-amino acid) and comparing its retention time. Advanced analytical techniques like chiral chromatography or Marfey's method can also be used for unambiguous stereochemical assignment.[7]

    • Troubleshooting Strategy: The presence of a significant epimer peak points to suboptimal coupling conditions. The primary factors to investigate are the coupling reagent, base, solvent, and temperature. Refer to the decision workflow below to systematically address the issue.

// Invisible nodes for better layout {rank=same; Start;} {rank=same; Coupling_Reagent;} {rank=same; Base;} {rank=same; Temperature;} {rank=same; Solvent;} {rank=same; End;} } dot Caption: A logical workflow for troubleshooting and reducing epimerization.

Issue 2: Epimerization is particularly high when coupling an N-methylated amino acid.

  • Question: I am observing over 10% epimerization at the N-methyl-Val or N-methyl-Ala residue. What are the best practices for these specific couplings?

  • Answer: Coupling N-methylated amino acids is notoriously difficult and prone to epimerization.[2][6]

    • Recommended Reagents: Uronium/aminium-based reagents are generally more successful than carbodiimides for these couplings. HATU, in particular, is a highly efficient coupling reagent for both solution and solid-phase reactions involving N-methyl amino acids.[6] COMU is another excellent choice, offering high coupling efficiency with a reduced risk of epimerization compared to HATU.[8][9] Phosphonium reagents like PyAOP have also been shown to be highly effective.[10]

    • Base Selection: The choice of base is critical. A weaker, non-nucleophilic base should be used. N,N-Diisopropylethylamine (DIPEA) is commonly used, but if epimerization is still an issue, switching to a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-trimethylpyridine (B116444) (sym-collidine) is recommended.[6][11]

    • Additive Strategy: The simultaneous use of 1-hydroxybenzotriazole (B26582) (HOBt) and Cu(II) salts (like CuCl₂) with carbodiimide (B86325) coupling reagents has been shown to suppress epimerization to less than 0.1%, even when coupling N-methyl amino acids.[12]

Quantitative Data Summary

The selection of coupling reagents and additives significantly impacts the degree of epimerization. The following table summarizes the performance of various common reagents.

Coupling Reagent/Additive CombinationTypical BaseRelative Coupling SpeedEpimerization RiskKey Considerations
Carbodiimides
DCC or DIC / HOBtNMMModerateLow to ModerateHOBt is an essential additive to minimize racemization.[6][10]
DIC / HOAtNMM/DIPEAFastLowHOAt is generally more effective at suppressing epimerization than HOBt.[6]
EDC / HOBt / CuCl₂NMMModerateVery LowThe addition of CuCl₂ can dramatically suppress epimerization, especially for N-methyl residues.[12]
Uronium/Aminium Salts
HBTU / HOBtDIPEAFastLow to ModerateA classic reagent, but can be outperformed by newer options.
HATU / HOAtDIPEA/CollidineVery FastVery LowHighly effective for difficult couplings, including N-methylated amino acids.[6][10][11]
COMUDIPEAVery FastVery LowConsidered one of the most efficient reagents with minimal epimerization risk.[8][9] Byproducts are water-soluble, aiding purification.[9]
Phosphonium Salts
PyBOPDIPEAFastLowA reliable reagent for both solution and solid-phase synthesis.
PyAOPDIPEAVery FastVery LowParticularly effective for coupling N-protected N-methyl amino acids.[10]

Key Experimental Protocol

Protocol: Epimerization-Suppressed Coupling of an N-Protected Amino Acid

This protocol provides a generalized method for coupling an amino acid (e.g., Fmoc-N-Me-Val-OH) to a peptide chain, designed to minimize epimerization.

  • Reagent Preparation:

    • Dissolve the N-terminal deprotected peptide-resin or amino-component (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate vessel, dissolve the N-protected amino acid (e.g., Fmoc-N-Me-Val-OH) (1.5 eq) and an additive such as OxymaPure or HOAt (1.5 eq) in anhydrous DMF.

    • Prepare a solution of the coupling reagent (e.g., COMU or DIC) (1.5 eq) in anhydrous DMF.

    • Prepare a solution of the base (e.g., DIPEA) (3.0 eq) in anhydrous DMF.

  • Reaction Setup (Pre-activation Method):

    • Cool the solution of the N-protected amino acid and additive to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).

    • Add the coupling reagent solution to the cooled amino acid/additive mixture. Allow the activation to proceed for 5-10 minutes at 0°C.

    • Add the activated amino acid mixture to the vessel containing the deprotected peptide.

    • Slowly add the base (DIPEA) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines or chloranil (B122849) test for secondary amines). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the resin (if on solid phase) and wash thoroughly with DMF, Dichloromethane (DCM), and Methanol.

    • For solution-phase synthesis, quench the reaction and perform standard aqueous work-up and extraction, followed by chromatographic purification.

  • Analysis:

    • Cleave a small sample of the peptide from the resin (if applicable).

    • Analyze the crude product by reverse-phase HPLC (RP-HPLC) to determine the diastereomeric ratio and assess the level of epimerization.

Visualization of Key Concepts

G cluster_0 Activated_AA Activated Amino Acid (e.g., Active Ester) Base Base (e.g., DIPEA) Oxazolone 5(4H)-Oxazolone Intermediate Enolate Achiral Enolate L_Product Desired L-Peptide D_Product Epimerized D-Peptide

References

Technical Support Center: Enhancing the Photostability of Aspochracin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspochracin formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address photostability challenges. While specific public data on this compound photostability is limited, the guidance herein is based on established principles of peptide and small molecule photochemistry, formulation science, and international regulatory guidelines.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound formulation shows potency loss over time. How can I confirm if photodegradation is the cause?

Answer:

To determine if light exposure is causing the degradation of your this compound formulation, you must conduct a controlled photostability study. The most widely accepted framework for this is the ICH Q1B guideline.[1][2][3] This involves exposing your formulation to standardized light conditions while keeping a control sample in the dark and monitoring for changes.

A significant difference in degradation between the light-exposed sample and the dark control strongly indicates photosensitivity. The overall process involves sample preparation, controlled light exposure, and analysis.[3]

G cluster_prep Step 1: Sample Preparation cluster_exposure Step 2: Controlled Exposure cluster_analysis Step 3: Analysis & Evaluation p1 Prepare multiple identical batches of this compound formulation p2 Wrap 'Dark Control' samples in aluminum foil p1->p2 p3 Place 'Exposed Samples' in phototransparent containers p1->p3 exp Place all samples in a photostability chamber p2->exp p3->exp cond Expose to ICH Q1B conditions: ≥ 1.2 million lux hours (Vis) ≥ 200 watt hours/m² (UV-A) exp->cond a1 Withdraw samples at defined time points cond->a1 a2 Assay for this compound content (e.g., HPLC) a1->a2 a3 Analyze for degradation products (e.g., LC-MS) a1->a3 a4 Evaluate results: Compare Exposed vs. Dark Control a2->a4 a3->a4

Caption: Workflow for a confirmatory photostability study based on ICH Q1B guidelines.

Experimental Protocol: Confirmatory Photostability Study

This protocol outlines the steps for conducting a photostability study according to ICH Q1B guidelines.[2][4]

  • Sample Preparation:

    • Prepare a sufficient quantity of one batch of the this compound formulation.

    • Divide the batch into at least two groups: "Exposed" and "Dark Control."

    • Package the "Exposed" samples in chemically inert, transparent containers.

    • Completely wrap the "Dark Control" samples in aluminum foil to protect them from light.

    • If testing packaging, place additional samples in their immediate and marketing packs.[2]

  • Exposure Conditions:

    • Place all samples (Exposed and Dark Control) side-by-side in a calibrated photostability chamber.

    • The light source should conform to ICH Q1B options (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[2][5]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

    • Maintain a constant temperature and humidity throughout the study to minimize thermal degradation.

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from both groups.

    • Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound.[6]

    • Characterize any significant degradation products using techniques like LC-MS to aid in understanding the degradation pathway.[7]

    • Assess physical properties such as appearance, color, and pH.

  • Evaluation:

    • Compare the results from the "Exposed" samples to the "Dark Control." If the loss of potency or increase in degradants is significantly greater in the exposed samples, the formulation is considered photolabile.

FAQ 2: What are the potential chemical mechanisms behind this compound photodegradation?

Answer:

This compound is a cyclotripeptide containing an N-octa-2,4,6-trienoyl side chain.[8] This structure presents several potential sites for photodegradation. While direct photolysis can occur, degradation is often accelerated by photosensitizers (including some excipients or impurities) that generate reactive oxygen species (ROS).[9][10]

Potential degradation pathways include:

  • Photo-oxidation: The conjugated triene system in the side chain is a strong chromophore that can absorb UV light, making it susceptible to oxidation. Aromatic amino acid residues, if present in similar molecules, are also known sites for photo-oxidation.[11][12]

  • Isomerization: The double bonds in the triene side chain can undergo cis-trans isomerization upon light absorption, potentially altering the molecule's conformation and biological activity.

  • Peptide Backbone Cleavage: High-energy UV radiation can lead to the cleavage of peptide bonds, although this is generally less common than side-chain modifications.

G cluster_products Degradation Products Asp This compound (Ground State) Asp_Excited This compound* (Excited State) Asp->Asp_Excited Photon Absorption Ox Oxidized Products Light Light (hν) Sens Photosensitizer (e.g., excipient, impurity) ROS Reactive Oxygen Species (ROS) Asp_Excited->ROS Energy Transfer to O₂ Iso Isomers Asp_Excited->Iso Isomerization Frag Fragments Asp_Excited->Frag Fragmentation ROS->Asp Attacks Sens->ROS Generates

Caption: Potential photodegradation pathways for a photosensitive molecule like this compound.

FAQ 3: What formulation strategies and excipients can enhance the photostability of this compound?

Answer:

Several strategies can be employed to protect this compound from photodegradation. These can be broadly categorized as using photoprotective excipients, advanced formulation technologies, and appropriate packaging.

Table 1: Summary of Photostabilization Strategies

Strategy CategoryMechanism of ActionExamples
UV Absorbers Competitively absorb incident UV radiation, converting it into harmless thermal energy.Benzophenones, Cinnamates, Titanium Dioxide (for topical/suspension forms).[13]
Antioxidants / Free Radical Scavengers Inhibit photo-oxidation by neutralizing reactive oxygen species (ROS) or free radicals generated during light exposure.Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), Sodium Metabisulfite.
Quenchers Deactivate the excited state of the photosensitive molecule, returning it to the ground state before it can degrade.Carotenoids (e.g., Beta-carotene), certain amino acids.
Complexation Agents Encapsulate the photosensitive part of the molecule, shielding it from light.Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes.[14]
Advanced Formulations Entrap the drug within a matrix or vesicle, physically protecting it from light.Liposomes, Niosomes, Nanoparticles (e.g., PLGA microparticles).[12][14]
Opaque/Amber Packaging Block the transmission of harmful wavelengths of light to the formulation.Amber glass vials/bottles, Opaque plastic containers, Aluminum foil overwrap.[13]
FAQ 4: How do I select the most suitable photostabilizer for my this compound formulation?

Answer:

Selecting the right stabilizer requires a systematic approach. The choice depends on the formulation type (e.g., aqueous, organic, solid), the identified degradation mechanism, and excipient compatibility. A decision tree can guide this process.

G start Start: this compound is photolabile q1 Is the degradation mechanism known? start->q1 rec1 Mechanism is Oxidation: Try Antioxidants (e.g., Ascorbic Acid) q1->rec1 Yes (Oxidation) rec2 Mechanism is Isomerization/Direct: Try UV Absorbers or Quenchers q1->rec2 Yes (Other) rec_unknown Screen a broad range: 1. UV Absorber 2. Antioxidant 3. Combination q1->rec_unknown No q2 Is the formulation aqueous? q3 Is the formulation a solid? q2->q3 No rec3 Try water-soluble UV absorbers or Cyclodextrins q2->rec3 Yes rec4 Try lipid-soluble Antioxidants (BHT) or UV Absorbers q3->rec4 No (Oil/Lipid) rec5 Use coated granules or opaque capsules. Incorporate solid-state UV absorbers (TiO₂) q3->rec5 Yes rec1->q2 rec2->q2 rec_unknown->q2

Caption: Decision tree for selecting a photostabilization strategy for this compound.

Experimental Protocol: Screening Photostabilizers
  • Preparation: Prepare several small, identical batches of your this compound formulation.

    • Control: No stabilizer added.

    • Test Groups: Add a different type or concentration of a selected stabilizer to each batch (e.g., Batch A + 0.1% Ascorbic Acid; Batch B + 0.05% BHT; Batch C + 1% HP-β-CD).

  • Exposure: Place aliquots of all batches in transparent vials inside a photostability chamber. Keep dark controls for each batch.

  • Analysis: Expose all samples to a fixed, aggressive light dose (e.g., 24 hours under ICH conditions).

  • Evaluation: Assay all samples for remaining this compound. Calculate the percent degradation for each.

Table 2: Illustrative Data from a Stabilizer Screening Study

Formulation BatchStabilizer Added% this compound Remaining (Dark Control)% this compound Remaining (Light Exposed)% Photodegradation
1 (Control)None99.5%65.2%34.3%
20.1% Ascorbic Acid99.3%88.7%10.6%
30.05% BHT99.6%75.4%24.2%
41% HP-β-CD99.4%92.1%7.3%

Note: Data is for illustrative purposes only.

Based on this hypothetical data, both Ascorbic Acid and HP-β-CD show significant photoprotective effects, with HP-β-CD being the most effective.

FAQ 5: Which analytical methods are best for monitoring this compound and its photodegradants?

Answer:

A stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the active ingredient without interference from degradants, excipients, or impurities.

Table 3: Recommended Analytical Methods for Photostability Studies

MethodPurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Primary Method for Quantification. To measure the concentration of this compound accurately over time.[6]The method must be validated for specificity to prove it can separate this compound from all potential photodegradants. Use a diode-array detector (DAD) to check for peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification of Degradants. To determine the chemical structure of the molecules formed during degradation.[7]Essential for understanding the degradation pathway. This knowledge helps in selecting the most appropriate stabilization strategy.
Visual Inspection Physical Changes. To observe changes in color, clarity (for solutions), or physical appearance.A simple but critical test. Photodegradation often leads to discoloration (e.g., yellowing).
pH Measurement Chemical Environment. To monitor changes in the acidity or alkalinity of liquid formulations.Degradation can sometimes produce acidic or basic byproducts, altering the pH and potentially accelerating further degradation.

References

Technical Support Center: Scaling Up Aspochracin Production for Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of aspochracin (B153754) for field trials. This compound, a cyclotripeptide with insecticidal properties produced by the fungus Aspergillus ochraceus, is a promising candidate for development as a bio-insecticide.[1] This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations to address common challenges encountered during the fermentation, purification, and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

A1: this compound is a nonribosomal peptide, a type of secondary metabolite, produced by the fungus Aspergillus ochraceus.[1][2] Its structure consists of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] Like other fungal nonribosomal peptides, it is synthesized by a large, multi-domain enzyme complex known as a nonribosomal peptide synthetase (NRPS).[3][4][5][6][7][8][9] While the specific NRPS gene cluster for this compound has not been fully characterized, it is understood that these enzymes activate and link amino acid precursors in an assembly-line fashion.[7][8]

Q2: What are the major challenges in scaling up this compound production?

A2: Scaling up fungal fermentations from laboratory to pilot or commercial scale presents several challenges.[10] These include maintaining process consistency in terms of temperature, pH, dissolved oxygen, and agitation, which can significantly impact fungal morphology and metabolite production.[10][11][12] Oxygen transfer can become limited in larger bioreactors with viscous fungal cultures.[13] Additionally, ensuring the purity and stability of the product during downstream processing and preventing contamination are critical hurdles.[14][15]

Q3: How can I optimize the fermentation medium for enhanced this compound yield?

Troubleshooting Guide

Fermentation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low this compound Yield Suboptimal media composition.Conduct media optimization studies using techniques like one-factor-at-a-time or Response Surface Methodology (RSM) to determine the best carbon and nitrogen sources and their concentrations.[16][17][18]
Inadequate aeration or agitation.Optimize agitation and aeration rates to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the fungal mycelia.[11][12][13][22] Monitor fungal morphology, as pellet formation can impact productivity.[11]
Incorrect pH or temperature.Determine the optimal pH and temperature for this compound production through small-scale fermentation trials. Maintain these parameters throughout the fermentation process using automated control systems in the bioreactor.[10]
Inconsistent Batch-to-Batch Production Variability in inoculum quality.Standardize inoculum preparation by controlling spore concentration, age, and viability.[23]
Fluctuations in fermentation parameters.Ensure tight control over key parameters like pH, temperature, and dissolved oxygen using calibrated probes and automated control loops.[10]
Contamination Non-sterile equipment, media, or inoculum.Implement and validate strict sterilization protocols for the bioreactor, media, and all transfer lines.[14][15] Check for leaks in seals and O-rings.[14]
Poor aseptic technique during sampling or inoculation.Use aseptic techniques for all manipulations. Inoculate through a sterile port rather than opening the vessel.[14]
Downstream Processing Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Recovery of this compound Inefficient extraction from the fermentation broth.Optimize the solvent system and extraction parameters (e.g., pH, temperature, contact time) for maximal this compound recovery.
Degradation of this compound during processing.Investigate the stability of this compound under different pH and temperature conditions to identify and avoid harsh treatments.
Low Purity of Final Product Ineffective chromatographic separation.Screen different chromatography resins (e.g., reverse-phase, ion-exchange) and optimize the mobile phase composition and gradient to improve the separation of this compound from impurities.
Presence of co-eluting impurities.Employ multi-step purification strategies, combining different chromatographic techniques based on different separation principles (e.g., hydrophobicity, charge, size).

Experimental Protocols

Submerged Fermentation of Aspergillus ochraceus for this compound Production

This protocol outlines a general procedure for the submerged fermentation of Aspergillus ochraceus to produce this compound. Optimization of specific parameters is recommended for maximizing yield.

a. Inoculum Preparation:

  • Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.

  • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with a final spore concentration of 1 x 10^6 spores/mL.[24]

  • Incubate the seed culture at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

b. Fermentation in Bioreactor:

  • Sterilize the production medium in the bioreactor. A suitable basal medium could be Malt Extract Broth or a synthetic medium that can be optimized.[25]

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Maintain the fermentation parameters at their optimal setpoints. Based on general fungal fermentations, initial parameters to test could be:

    • Temperature: 28°C

    • pH: 5.5 - 6.5 (controlled with automated addition of acid/base)

    • Agitation: 150 - 250 rpm (optimize based on fungal morphology and dissolved oxygen)[11]

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

  • Monitor the fermentation by periodically taking samples to measure biomass, substrate consumption, and this compound concentration.

  • Harvest the fermentation broth when this compound production reaches its maximum, typically in the stationary phase.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method for this compound quantification. Method development and validation are essential.

a. Sample Preparation:

  • Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and dichloromethane.[26]

  • Evaporate the organic solvent to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

b. HPLC Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[27]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.[27]

  • Detection: UV detector at a wavelength determined by a UV scan of a purified this compound standard.

  • Quantification: Create a standard curve using a purified and quantified this compound standard.

Downstream Processing for this compound Purification

This protocol outlines a general multi-step process for the purification of this compound from the fermentation broth.

a. Solid-Liquid Separation:

  • Separate the fungal biomass from the fermentation broth using filtration or centrifugation.

b. Liquid-Liquid Extraction:

  • Extract the cell-free supernatant with a suitable water-immiscible organic solvent (e.g., ethyl acetate) to partition the this compound into the organic phase.

c. Concentration:

  • Concentrate the organic extract under reduced pressure using a rotary evaporator.

d. Chromatographic Purification:

  • Silica (B1680970) Gel Chromatography: As a first step, use silica gel column chromatography with a gradient of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate) to fractionate the crude extract.

  • Reverse-Phase Chromatography: Further purify the this compound-containing fractions using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient.

e. Final Polishing:

  • If necessary, a final purification step such as size-exclusion chromatography can be used to remove any remaining impurities.

  • The purity of the final product should be assessed by analytical HPLC.

Visualizations

Fermentation_Troubleshooting_Workflow LowYield Low this compound Yield Media Suboptimal Medium LowYield->Media Params Incorrect Parameters (pH, Temp, DO) LowYield->Params Inconsistent Inconsistent Production Inconsistent->Params Inoculum Inoculum Variability Inconsistent->Inoculum Contamination Contamination Observed Sterility Sterility Breach Contamination->Sterility OptimizeMedia Optimize Medium (RSM) Media->OptimizeMedia ControlParams Calibrate & Control Parameters Params->ControlParams StandardizeInoculum Standardize Inoculum Preparation Inoculum->StandardizeInoculum CheckSterility Review Sterilization & Aseptic Technique Sterility->CheckSterility

Caption: Fermentation Troubleshooting Workflow.

Aspochracin_Production_Scale_Up cluster_lab Lab Scale (Flasks) cluster_pilot Pilot Scale (Bioreactor) cluster_field Field Trial Production strain Strain Selection & Inoculum Development media_opt Media Optimization (e.g., RSM) strain->media_opt param_opt Parameter Optimization (pH, Temp, Agitation) media_opt->param_opt scale_up Scale-Up Fermentation param_opt->scale_up process_control Process Control & Monitoring (DO, pH) scale_up->process_control downstream_dev Downstream Process Development process_control->downstream_dev large_scale Large-Scale Production downstream_dev->large_scale formulation Product Formulation large_scale->formulation field_trials Field Trials formulation->field_trials

Caption: this compound Production Scale-Up Logic.

References

Validation & Comparative

Aspochracin: A Comparative Analysis of its Efficacy Against Other Leading Mycoinsecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of pest management, the demand for effective and environmentally conscious solutions has led to a surge in research on mycoinsecticides. Among these, aspochracin (B153754), a secondary metabolite of the fungus Aspergillus ochraceus, has demonstrated notable insecticidal properties. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent mycoinsecticides, namely Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of pest control.

Executive Summary

This compound exhibits insecticidal activity, primarily causing paralysis and mortality in lepidopteran larvae. However, a significant gap exists in publicly available, standardized quantitative data (e.g., LC50 values from contact or oral toxicity assays) for this compound, making direct, robust comparisons with other mycoinsecticides challenging. In contrast, extensive research has quantified the efficacy of Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea against a wide range of insect pests. These fungi typically infect their hosts through cuticular penetration and produce a cocktail of insecticidal toxins. While this compound presents a potentially targeted mode of action, further research is required to establish its comparative efficacy and potential as a commercial mycoinsecticide.

This compound: Profile and Efficacy

This compound is a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus.[1] Its insecticidal properties were first identified in the late 1960s.

Experimental Data on this compound Efficacy

Initial studies demonstrated that this compound is lethal to the larvae of the silkworm (Bombyx mori) and the fall webworm (Hyphantria cunea) when administered via injection. A minimal concentration of 17 µg/g was found to cause paralysis and subsequent death in silkworm larvae.[2] Furthermore, this compound exhibited contact toxicity to first instar larvae and eggs of the silkworm when applied using a dipping method.[3] A critical structural feature for its bioactivity is the presence of a conjugated triene in its side chain; hydrogenation of this structure leads to a complete loss of insecticidal activity.[2][3]

Despite these initial findings, there is a conspicuous absence of publicly available LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values from standardized contact or oral toxicity bioassays for this compound against a range of insect pests. This lack of data hinders a direct quantitative comparison with other mycoinsecticides.

Mode of Action

The observed paralysis in insects treated with this compound strongly suggests a neurotoxic mode of action, potentially targeting the neuromuscular junction.[2] However, the specific molecular target and the precise signaling pathways disrupted by this compound in insects have yet to be elucidated.

Comparative Mycoinsecticides: Efficacy and Mode of Action

In contrast to this compound, several other mycoinsecticides have been extensively studied and commercialized. These entomopathogenic fungi represent the current benchmark for commercially available fungal-based pest control.

Beauveria bassiana

Beauveria bassiana is a widely used mycoinsecticide with a broad host range. It infects insects upon contact, with conidia adhering to the cuticle, germinating, and penetrating the host's body. The fungus then proliferates in the hemolymph, producing various toxins that lead to insect death.

Metarhizium anisopliae

Similar to B. bassiana, Metarhizium anisopliae is a soil-dwelling fungus that acts as a contact insecticide. It is effective against a variety of insect pests. Upon penetration of the cuticle, it produces a range of insecticidal secondary metabolites, including destruxins.

Cordyceps fumosorosea

Cordyceps fumosorosea (formerly known as Isaria fumosorosea) is another entomopathogenic fungus with a broad host range. It infects insects via cuticular penetration and produces several insecticidal compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea against various insect pests. The absence of comparable data for this compound is a notable limitation.

Table 1: Efficacy of Beauveria bassiana Against Various Insect Pests

Target PestLife StageLC50 / EC50Exposure TimeReference
Spodoptera frugiperda1st Instar Larvae97.42% mortality at 1x10⁹ conidia/ml10 days[4]
Tetranychus urticaeAdults3.3 x 10⁶ conidia/mL-[5]
Lycorma delicatulaNymphs90-93% mortality14 days[6]
Lycorma delicatulaAdults82-99% mortality14 days[6]
Argas persicusAdults5 x 10⁹ conidia/mL-

Table 2: Efficacy of Metarhizium anisopliae Against Various Insect Pests

Target PestLife StageLC50 / EC50Exposure TimeReference
Spodoptera frugiperda1st Instar Larvae61.33% mortality at 1x10⁹ conidia/ml10 days[4]
Aphis fabaeAdults & Nymphs84.2% mortality (Metarril product)-[7]
Dermacentor albipictusLarvae74-99% control-[3]
Argas persicusAdults3 x 10¹¹ conidia/mL-

Table 3: Efficacy of Cordyceps fumosorosea Against Various Insect Pests

Target PestLife StageLC50 / EC50Exposure TimeReference
Aphis craccivora1st Instar Nymphs46.35 µg/mL3 days[2]
Bemisia tabaci1st Instar Nymphs62.67 µg/mL3 days[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of efficacy studies.

This compound Bioassay Protocols (as described in historical literature)
  • Injection Method (Bombyx mori and Hyphantria cunea):

    • This compound was dissolved in a suitable solvent.

    • The solution was injected into the larval body cavity at various concentrations.

    • Larvae were observed for signs of paralysis and mortality. The minimal effective concentration was determined.[2][7]

  • Dipping Method (Bombyx mori eggs and 1st Instar Larvae):

    • This compound was prepared in an aqueous solution.

    • Silkworm eggs or first instar larvae were dipped into the solution for a specified duration.

    • Treated subjects were transferred to a clean environment and monitored for mortality.[2][3]

General Mycoinsecticide Bioassay Protocol (Contact Toxicity)

A standardized protocol for evaluating the efficacy of mycoinsecticides like Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea typically involves the following steps:

  • Fungal Spore Suspension Preparation: Conidia are harvested from fungal cultures and suspended in a sterile aqueous solution containing a surfactant (e.g., Tween 80) to ensure even dispersal. The concentration of spores (conidia/mL) is determined using a hemocytometer.

  • Insect Treatment: Test insects are exposed to the fungal suspension through various methods such as dipping, spraying, or application to a substrate they will come in contact with.

  • Incubation: Treated insects are maintained under controlled conditions of temperature and humidity optimal for fungal germination and infection.

  • Mortality Assessment: Mortality is recorded at regular intervals.

  • Confirmation of Mycosis: Dead insects are often surface-sterilized and placed in a humid chamber to encourage the outgrowth of the fungus, confirming that mortality was due to the mycoinsecticide.

  • Data Analysis: Mortality data is used to calculate LC50 or LT50 (lethal time, 50%) values.

Signaling Pathways and Mode of Action

This compound

As previously mentioned, the exact signaling pathway targeted by this compound is unknown. The induction of paralysis suggests interference with neuronal signaling, potentially at the level of neurotransmitter release or receptor binding at the neuromuscular junction.

Other Mycoinsecticides

The mode of action of entomopathogenic fungi is a multi-step process:

Mycoinsecticide_Mode_of_Action A Adhesion of Conidia to Insect Cuticle B Germination and Formation of Germ Tube A->B C Penetration of Cuticle (Enzymatic and Mechanical) B->C D Proliferation in Hemolymph C->D E Production of Insecticidal Toxins D->E F Nutrient Depletion and Tissue Damage D->F G Insect Death E->G F->G H Saprophytic Growth and Sporulation on Cadaver G->H

Caption: General mode of action for entomopathogenic fungi.

Insect immune systems have evolved to recognize and combat fungal infections through signaling pathways such as the Toll and Imd pathways. These pathways lead to the production of antimicrobial peptides that can inhibit fungal growth. The success of a mycoinsecticide depends on its ability to overcome these host defenses.

Insect_Immune_Response cluster_fungal_infection Fungal Infection cluster_insect_response Insect Immune Response Fungus Entomopathogenic Fungus Recognition Recognition of Fungal PAMPs Fungus->Recognition Toll Toll Pathway Activation Recognition->Toll Imd Imd Pathway Activation Recognition->Imd AMPs Antimicrobial Peptide Production Toll->AMPs Imd->AMPs Inhibition Inhibition of Fungal Growth AMPs->Inhibition Inhibition->Fungus

Caption: Simplified insect immune response to fungal infection.

Conclusion and Future Directions

This compound demonstrates clear insecticidal potential, particularly against lepidopteran pests. However, the lack of standardized efficacy data makes it difficult to position it relative to established mycoinsecticides like Beauveria bassiana, Metarhizium anisopliae, and Cordyceps fumosorosea.

For future research and development, the following are critical:

  • Standardized Bioassays: Conducting rigorous contact and oral toxicity bioassays of this compound against a panel of economically important insect pests to determine LC50 and LD50 values.

  • Mode of Action Studies: Elucidating the specific molecular target and signaling pathways affected by this compound to understand its mechanism of action and potential for resistance development.

  • Formulation Development: Investigating stable and effective formulations of this compound to enhance its field performance and shelf-life.

A deeper understanding of this compound's efficacy and mode of action will be essential to unlock its potential as a valuable tool in integrated pest management strategies.

References

Unraveling the Mechanisms: A Comparative Guide to the Mode of Action of Aspochracin and Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular interactions and cellular consequences of two fungal metabolites, Aspochracin and Beauvericin, reveals a significant disparity in our current understanding of their modes of action. While Beauvericin has been the subject of extensive research, elucidating its intricate signaling pathways, the precise molecular mechanisms of this compound remain largely uncharted territory.

This guide provides a comprehensive comparison based on available scientific literature, presenting a deep dive into the well-documented activities of Beauvericin and summarizing the current, more limited knowledge of this compound. This information is intended for researchers, scientists, and professionals in drug development to inform future research and potential applications.

Beauvericin: An Ionophoric Agent Triggering Cell Death

Beauvericin, a cyclic hexadepsipeptide produced by various fungi, including Beauveria bassiana and several Fusarium species, is a well-characterized mycotoxin with a broad range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Its primary mode of action is attributed to its ionophoric properties, specifically its ability to form complexes with and transport cations across biological membranes, leading to a disruption of cellular ion homeostasis.[2]

A critical aspect of Beauvericin's activity is its ability to increase the intracellular concentration of calcium ions (Ca²⁺) by facilitating their influx from the extracellular environment.[3][4] This surge in cytosolic Ca²⁺ acts as a key signaling event, triggering a cascade of downstream effects that ultimately lead to programmed cell death, or apoptosis.[5][6]

Several key signaling pathways are implicated in Beauvericin-induced apoptosis:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Beauvericin has been shown to modulate the MAPK signaling cascade, a crucial pathway involved in regulating cell proliferation, differentiation, and apoptosis.[3]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory and immune responses, is also influenced by Beauvericin.[3]

  • PI3K/AKT Pathway: Beauvericin can inhibit the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation.[7]

  • Toll-Like Receptor 4 (TLR4) Signaling: Recent studies suggest that Beauvericin can also activate the TLR4 signaling pathway, indicating a potential role in modulating the innate immune response.[8][9]

The culmination of these signaling events leads to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases, the executive enzymes of apoptosis.[5]

Quantitative Data on Beauvericin's Cytotoxicity

The cytotoxic effects of Beauvericin have been evaluated across various cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCell TypeExposure Time (h)IC₅₀ (µM)Reference
H22Murine Hepatoma12, 24, 36Not specified, but shows strong antiproliferative activity at 0-20 µM[7]
Turkey peripheral mononuclear cellsImmune cells72Induces apoptosis at 50 µM[7]
NG108-15Neuronal cellsNot specified4 (for L-type Ca²⁺ current inhibition)[7]
Immature dendritic cellsImmune cellsNot specified1.0[7]
Mature dendritic cellsImmune cellsNot specified2.9[7]
MacrophagesImmune cellsNot specified2.5[7]
SH-SY5YHuman Neuroblastoma2412[10]
SH-SY5YHuman Neuroblastoma483.25[10]
Experimental Protocols

Cell Viability Assay (MTT Assay) for Beauvericin Cytotoxicity:

To determine the cytotoxic effects of Beauvericin, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed. The protocol, as described for SH-SY5Y cells, is as follows:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then exposed to various concentrations of Beauvericin for specific durations (e.g., 24 and 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[10]

Signaling Pathway of Beauvericin

Beauvericin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Beauvericin Beauvericin IonChannel Ion Channel (Ca²⁺ Permeability) Beauvericin->IonChannel Acts as ionophore TLR4 TLR4 Beauvericin->TLR4 Activates PI3K_AKT PI3K/AKT Pathway (Inhibition) Beauvericin->PI3K_AKT Ca2_influx ↑ Intracellular Ca²⁺ IonChannel->Ca2_influx NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway Ca2_influx->MAPK Ca2_influx->NFkB OxidativeStress Oxidative Stress Ca2_influx->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis PI3K_AKT->Apoptosis MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction MitoDysfunction->Apoptosis Aspochracin_Characteristics This compound This compound (Cyclotripeptide) Source Source: Aspergillus ochraceus This compound->Source Structure Key Structure: Triene side chain This compound->Structure Bioactivity Known Bioactivity: Insecticidal This compound->Bioactivity MoA Mode of Action: Largely Unknown This compound->MoA Effect Observed Effect: Paralysis in larvae Bioactivity->Effect

References

A Comparative Analysis of Aspochracin and Synthetic Pyrethroids for Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective and specific insect control agents, researchers are exploring a wide array of natural and synthetic compounds. This guide provides a detailed comparison of the insecticidal efficacy of aspochracin (B153754), a mycotoxin with insecticidal properties, and synthetic pyrethroids, a widely used class of chemical insecticides. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data.

Executive Summary

This compound, a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus, has demonstrated insecticidal activity, primarily causing paralysis in larval insects. Its mode of action is hypothesized to be distinct from that of synthetic pyrethroids, which are potent modulators of voltage-gated sodium channels in the insect nervous system. While synthetic pyrethroids have a long history of broad-spectrum efficacy and are well-characterized, issues of insect resistance and off-target effects are prevalent. This compound and similar fungal metabolites represent a potential alternative with a different mode of action, which could be valuable in resistance management strategies. However, quantitative efficacy data for this compound is limited, hindering a direct and comprehensive comparison.

Data Presentation: Efficacy and Toxicity

Quantitative data on the efficacy of this compound is scarce in publicly available literature, making a direct comparison with the extensive data on synthetic pyrethroids challenging. The following tables summarize the available data to provide a comparative overview.

Table 1: Comparative Efficacy of this compound and a Representative Synthetic Pyrethroid (Cypermethrin) against Lepidopteran Larvae

CompoundInsect SpeciesBioassay MethodEfficacy MetricValueCitation(s)
This compoundSilkworm (Bombyx mori)InjectionMinimal Effective Concentration17 µg/g[1]
Cypermethrin (B145020)Tobacco budworm (Heliothis virescens)Topical ApplicationLD500.05 µg/g

Note: The comparison is indirect due to different bioassay methods and insect species. The minimal effective concentration for this compound represents the lowest dose causing paralysis, while the LD50 for cypermethrin is the dose required to kill 50% of the test population.

Table 2: General Toxicological Profile

FeatureThis compoundSynthetic PyrethroidsCitation(s)
Source Fungal metabolite (Aspergillus ochraceus)Synthetic chemicals[2]
Chemical Class CyclotripeptidePyrethroid esters[2][3]
Primary Mode of Action Proposed: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) antagonistVoltage-gated sodium channel modulator[4][5]
Spectrum of Activity Appears to be narrow, primarily documented against lepidopteran larvae.Broad-spectrum against a wide range of insect pests.[3][4]
Key Effects on Insects ParalysisHyper-excitation, paralysis, death[1][6]
Resistance Not documentedWidespread in many insect populations.[4][4]

Mode of Action and Signaling Pathways

The distinct mechanisms of action of this compound and synthetic pyrethroids are crucial for understanding their potential applications and for managing insecticide resistance.

Synthetic Pyrethroids: Targeting Voltage-Gated Sodium Channels

Synthetic pyrethroids exert their insecticidal effect by binding to voltage-gated sodium channels in the insect's nervous system.[5] This binding modifies the channel's gating kinetics, holding them in an open state for an extended period.[5] The continuous influx of sodium ions leads to repetitive nerve discharges, causing hyper-excitation, paralysis, and eventual death of the insect.[6]

Synthetic_Pyrethroid_Pathway Pyrethroid Synthetic Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to and prolongs opening Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Depolarization Repetitive Nerve Firing (Hyper-excitation) Na_Influx->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Signaling pathway of synthetic pyrethroid neurotoxicity.

This compound: A Potential Nicotinic Acetylcholine Receptor Antagonist

While the exact molecular target of this compound has not been definitively identified, studies on similar fungal metabolites, such as asperparaline, suggest a mode of action distinct from pyrethroids. Asperparaline has been shown to be a potent and selective blocker of insect nicotinic acetylcholine receptors (nAChRs).[4] These receptors are crucial for fast synaptic transmission in the insect central nervous system. By blocking nAChRs, these compounds prevent the binding of the neurotransmitter acetylcholine, thereby inhibiting nerve signal transmission and leading to paralysis.

Aspochracin_Pathway This compound This compound (Proposed) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks receptor Signal_Block Blocked Synaptic Transmission nAChR->Signal_Block ACh Acetylcholine (Neurotransmitter) ACh->nAChR Binds to activate Paralysis Paralysis Signal_Block->Paralysis

Caption: Proposed signaling pathway for this compound's insecticidal action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

This compound Injection Bioassay (as described for Silkworm Larvae)

This protocol is based on the methodology used to determine the insecticidal activity of this compound on Bombyx mori larvae.

  • Preparation of this compound Solution: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. Serial dilutions are then made to obtain a range of desired concentrations.

  • Insect Rearing: Silkworm larvae are reared under controlled conditions of temperature, humidity, and diet until they reach the desired instar for testing.

  • Injection: A precise volume of the this compound solution is drawn into a microsyringe. The larva is immobilized, and the needle is carefully inserted into the larval body cavity (hemocoel). The solution is then injected.

  • Observation: Following injection, the larvae are placed in a clean environment with access to food and water. They are observed at regular intervals for signs of toxicity, such as paralysis, cessation of feeding, and mortality.

  • Data Analysis: The minimal effective concentration required to induce paralysis is determined. For a more quantitative measure, a dose-response curve can be generated to calculate an LD50 value.

Aspochracin_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis A1 Dissolve this compound in solvent A2 Prepare serial dilutions A1->A2 B2 Inject precise volume of solution A2->B2 Test solutions B1 Select healthy silkworm larvae B1->B2 C1 Monitor for paralysis and mortality C2 Determine Minimal Effective Concentration C1->C2

Caption: Experimental workflow for this compound injection bioassay.

Synthetic Pyrethroid Topical Application Bioassay (General Protocol)

This is a standard method for determining the contact toxicity of insecticides.

  • Insecticide Preparation: The synthetic pyrethroid is dissolved in a volatile solvent, typically acetone, to prepare a stock solution. A series of dilutions are made to establish a range of concentrations.

  • Insect Selection: Uniformly sized and aged adult insects or larvae are selected for the assay.

  • Topical Application: A micro-applicator is used to apply a precise droplet (usually 1 µl) of the insecticide solution to a specific location on the insect's body, often the dorsal thorax.

  • Post-Treatment: The treated insects are transferred to clean containers with access to food and water and held under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specified time points, typically after 24, 48, and 72 hours. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: The dose-response data is subjected to probit analysis to determine the LD50 (the lethal dose required to kill 50% of the test population).

Conclusion

Synthetic pyrethroids are highly effective, broad-spectrum insecticides with a well-understood mode of action targeting voltage-gated sodium channels.[4][5] However, the widespread development of resistance necessitates the discovery of novel insecticides with different molecular targets.[4] this compound, a fungal metabolite, demonstrates insecticidal properties, likely through the antagonism of nicotinic acetylcholine receptors, a different mechanism from pyrethroids.[1][4] This suggests that this compound and similar compounds could be valuable tools in insecticide resistance management programs.

A significant gap in the current knowledge is the lack of robust, quantitative efficacy data for this compound against a range of economically important insect pests using standardized bioassay methods. Further research is required to fully elucidate its spectrum of activity, potency (LC50/LD50 values), and safety profile for non-target organisms. Such data will be critical in assessing the true potential of this compound as a viable alternative or supplement to conventional synthetic insecticides.

References

The Synergistic Potential of Aspochracin: A Comparative Guide for Biopesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochracin (B153754), a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus, has demonstrated notable insecticidal properties, inducing paralysis in various larval insects upon injection[1]. While research into the synergistic effects of this compound with other biopesticides is still in its nascent stages, understanding its potential for combination therapies is crucial for developing novel and effective pest management strategies. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing parallels from other peptide-based biopesticides and mycotoxins. It also outlines experimental protocols for evaluating such synergies and explores the underlying signaling pathways that could be targeted.

Understanding Synergy in Biopesticides

Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In the context of biopesticides, this can lead to enhanced efficacy, reduced application rates, and a broader spectrum of activity. The interaction between two compounds can be synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).

Potential Synergistic Combinations with this compound

While direct experimental data on this compound synergy is limited, its classification as a peptide-like mycotoxin allows for informed hypotheses on potential synergistic partners. The primary modes of action for insecticidal mycotoxins and peptide-based biopesticides often involve neurotoxicity or disruption of the insect's physical barriers and internal systems.

Potential Synergistic Partners and Their Rationale:

Biopesticide ClassPotential Mechanism of Synergy with this compound
Chitin (B13524) Synthesis Inhibitors This compound's potential neurotoxic effects could be complemented by agents that weaken the insect's primary physical defense, the chitinous cuticle. This could facilitate the penetration of this compound and lead to a more rapid onset of paralysis and mortality.
Entomopathogenic Fungi (e.g., Beauveria bassiana, Metarhizium anisopliae) These fungi infect insects by penetrating the cuticle[2][3][4]. A sub-lethal dose of this compound could weaken the insect's immune response or induce stress, making it more susceptible to fungal infection.
Bacillus thuringiensis (Bt) toxins Bt toxins act on the insect midgut, creating pores and disrupting digestion. This compound, if it has neurotoxic targets accessible via the hemolymph, could act synergistically with Bt by creating a multi-pronged attack on different physiological systems.
Botanical Insecticides (e.g., Azadirachtin (B1665905), Pyrethrins) Azadirachtin is known to affect the insect midgut[5][6][7]. Combining this with the potential neurotoxic effects of this compound could lead to a faster and more comprehensive disruption of insect physiology. Pyrethrins are fast-acting neurotoxins that target sodium channels[8]; their combination with a peptide-like toxin acting on a different neurological target could result in a potent synergistic effect.
Other Peptide-Based Biopesticides Combining peptide-based biopesticides with different modes of action can be a powerful strategy[9][10][11][12][13]. For instance, a peptide that disrupts the midgut epithelium could facilitate the entry of a neurotoxic peptide like this compound into the hemocoel.

Experimental Protocols for Assessing Synergy

The evaluation of synergistic interactions is a critical step in the development of combination biopesticides. The following are standard methodologies that can be adapted for testing the synergistic effects of this compound.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial or insecticidal agents[11][14][15][16][17][18].

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the other test biopesticide at known concentrations.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound horizontally and the second biopesticide vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Add a standardized number of target insect larvae or cells to each well. Include control wells with each agent alone and a no-treatment control.

  • Incubation: Incubate the plates under controlled conditions (temperature, humidity, photoperiod) appropriate for the target insect.

  • Assessment: After a predetermined period, assess the mortality or inhibition of growth in each well.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index (FICI) = FIC of Agent A + FIC of Agent B

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This method provides a dynamic assessment of the interaction between two agents over time.

Methodology:

  • Preparation of Cultures: Prepare cultures of the target insect larvae.

  • Treatment: Expose the larvae to sub-lethal concentrations of this compound alone, the second biopesticide alone, and the combination of both. Include an untreated control.

  • Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), take samples from each treatment group.

  • Viability Assessment: Determine the number of viable larvae at each time point.

  • Data Analysis: Plot the log10 of the number of viable larvae versus time. Synergy is indicated by a significant increase in the rate and extent of killing in the combination treatment compared to the most active single agent.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in synergy assessment and the potential biological targets, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Stock_A This compound Stock Serial_Dilution Serial Dilutions in 96-well plate Stock_A->Serial_Dilution Stock_B Biopesticide B Stock Stock_B->Serial_Dilution Insects Target Insects Inoculation Inoculation of Insects Insects->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment FIC_Calculation FIC Index Calculation Mortality_Assessment->FIC_Calculation Synergy_Determination Synergy Determination FIC_Calculation->Synergy_Determination

Caption: Workflow for assessing biopesticide synergy using the checkerboard assay.

Potential Signaling Pathways for Synergistic Targeting

The insect's innate immune system and cuticle integrity are critical for defense against pathogens. Targeting these systems could be a key strategy for synergistic biopesticide combinations.

The Insect Immune Response and Cuticle Barrier

The insect cuticle is the first line of defense against entomopathogenic fungi and other pathogens[3][19]. It is a complex structure composed of chitin and proteins. The insect's innate immune system, including pathways like the Toll signaling pathway, is activated upon recognition of pathogen-associated molecular patterns[20]. Mycotoxins can be detoxified by insect metabolic enzymes such as cytochrome P450s[21][22][23][24].

A synergistic approach could involve an agent that disrupts the cuticle, allowing easier access for a second agent that targets the immune system or has a neurotoxic effect. Alternatively, an inhibitor of detoxification enzymes could enhance the potency of a mycotoxin like this compound.

Insect_Defense_and_Synergy cluster_cuticle Insect Cuticle cluster_internal Internal Defense cluster_synergists Potential Synergistic Action Epicuticle Epicuticle Procuticle Procuticle (Chitin) Epicuticle->Procuticle Hemolymph Hemolymph Immune_Response Toll Pathway Activation Hemolymph->Immune_Response Detoxification Cytochrome P450 Detoxification Hemolymph->Detoxification This compound This compound (Neurotoxin) Immune_Response->this compound Attacks Detoxification->this compound Metabolizes Cuticle_Disruptor Cuticle Disrupting Agent Cuticle_Disruptor->Epicuticle Weakens Detox_Inhibitor Detoxification Inhibitor Detox_Inhibitor->Detoxification Inhibits This compound->Hemolymph Enters

Caption: Potential targets for synergistic biopesticide action on insect defenses.

Conclusion

While direct evidence for the synergistic effects of this compound is currently lacking, its chemical nature as a cyclotripeptide and its insecticidal activity suggest significant potential for use in combination with other biopesticides. By targeting multiple physiological systems, such as the nervous system, the cuticle, and the midgut, synergistic combinations can lead to more robust and sustainable pest control solutions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore and validate the synergistic potential of this compound and other novel biopesticides. Further research in this area is essential for the development of next-generation integrated pest management programs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Aspochracin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like Aspochracin are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This compound, a cyclic peptide mycotoxin produced by the fungus Aspergillus ochraceus, requires specific disposal protocols due to its potential biological activity. This guide provides essential, step-by-step procedures for the proper inactivation and disposal of this compound waste, building on established protocols for mycotoxins and peptide toxins.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals used in the disposal process.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

Chemical Inactivation: The Primary Method for this compound Disposal

Chemical inactivation is the recommended method for rendering this compound biologically inactive before disposal. This process utilizes oxidizing agents to degrade the peptide structure of the mycotoxin.

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods applicable to mycotoxins and peptide toxins. While specific data for this compound is not available, these recommendations provide a strong basis for its effective inactivation.

Decontamination AgentConcentration for UseMinimum Contact TimeNotes
Sodium Hypochlorite (B82951) (Bleach) 2.5% solution with 0.25 N Sodium Hydroxide (B78521)4 hoursRecommended for mycotoxins like T-2.[1][2][3] This combination is highly effective for complete inactivation.
1.0% solution30 minutesEffective for a range of other toxins and can be used for general laboratory disinfection.[1][2]
Hydrogen Peroxide Varies by applicationVariesCan degrade peptides, but effectiveness is dependent on the peptide's amino acid composition and the presence of catalysts.[4][5][6]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the inactivation and disposal of this compound in liquid and solid forms.

Protocol 1: Disposal of Liquid this compound Waste

This protocol is for the treatment of solutions containing this compound, such as culture filtrates or chromatography fractions.

Materials:

  • Appropriate PPE (gloves, eye protection, lab coat)

  • Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite)

  • Sodium hydroxide (NaOH)

  • Chemical fume hood

  • Appropriate waste container

Procedure:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prepare the inactivation solution. For a final concentration of 2.5% sodium hypochlorite and 0.25 N NaOH, carefully mix your this compound waste with the appropriate volumes of concentrated bleach and NaOH solution. For example, to treat 100 mL of waste, add a sufficient volume of bleach and NaOH stock solution to reach the target concentrations.

  • Ensure thorough mixing of the waste and the inactivation solution.

  • Allow for sufficient contact time. Let the mixture stand for a minimum of 4 hours to ensure complete inactivation of the mycotoxin.[1][2][3]

  • Neutralize the solution (if required by your institution). After the inactivation period, the pH of the solution will be high. If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., hydrochloric acid) under constant stirring. This step should also be performed in a chemical fume hood.

  • Dispose of the treated waste according to your institution's and local regulations for chemical waste. Do not pour untreated or highly chlorinated solutions down the drain.

Protocol 2: Disposal of Solid this compound Waste

This protocol is for the disposal of solid waste contaminated with this compound, such as contaminated labware (pipette tips, tubes), and personal protective equipment.

Materials:

  • Appropriate PPE

  • 2.5% sodium hypochlorite solution with 0.25 N NaOH

  • Autoclavable biohazard bags

  • Designated hazardous waste containers

Procedure:

  • Segregate all contaminated solid waste into a clearly labeled, leak-proof, and autoclavable biohazard bag.

  • Add the inactivation solution to the bag, ensuring all materials are thoroughly wetted. Use enough solution to saturate the waste.

  • Loosely seal the bag to allow for off-gassing and let it stand for at least 4 hours.

  • After chemical inactivation, securely seal the bag.

  • Dispose of the bag as hazardous waste through your institution's certified waste management service. Autoclaving may be a subsequent step if required by your institutional policy for biohazardous materials, but chemical inactivation should be performed first for toxins.[1]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Aspochracin_Disposal_Workflow This compound Disposal Workflow cluster_start Start: this compound Waste Generation cluster_waste_type Step 1: Segregate Waste cluster_inactivation Step 2: Chemical Inactivation cluster_final_disposal Step 3: Final Disposal start Generate this compound Waste liquid_waste Liquid Waste (e.g., culture filtrate, solutions) start->liquid_waste solid_waste Solid Waste (e.g., contaminated labware, PPE) start->solid_waste inactivate_liquid Add Sodium Hypochlorite (2.5%) + NaOH (0.25 N) Contact Time: >= 4 hours liquid_waste->inactivate_liquid inactivate_solid Soak in Sodium Hypochlorite (2.5%) + NaOH (0.25 N) Contact Time: >= 4 hours solid_waste->inactivate_solid neutralize Neutralize to pH 6-8 (if required) inactivate_liquid->neutralize dispose_solid Dispose as Hazardous Chemical Waste inactivate_solid->dispose_solid dispose_liquid Dispose as Hazardous Chemical Waste neutralize->dispose_liquid

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage and dispose of this compound waste, ensuring the safety of personnel and compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。